Antibacterial agent 204
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C14H18N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,7,10,12,15H,5-6,8-9,11H2 |
InChI Key |
UDEHHLORFYZUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Elucidating the Mechanism of Action of Novel Antibacterial Agents
A Framework for "Agent 204"
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "Antibacterial Agent 204." Therefore, this document serves as an in-depth technical guide outlining the established methodologies and frameworks that would be employed to determine the mechanism of action for a novel hypothetical antibacterial compound, referred to herein as "Agent 204."
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action.[1][2] Understanding the precise molecular target and the downstream cellular effects of a new antibacterial candidate is crucial for its development as a therapeutic. This guide details a systematic approach to elucidating the mechanism of action (MoA) of a novel antibacterial agent, using our hypothetical "Agent 204" as a case study. The described workflow progresses from broad, phenotypic observations to specific molecular target identification.
The primary MoAs of antibacterial drugs can be categorized into several major classes, including the inhibition of cell envelope synthesis, protein synthesis, DNA replication, RNA synthesis, and metabolic pathways.[3][4][5] The challenge in characterizing a new agent lies in pinpointing which of these processes is its primary target.
Initial Characterization and Spectrum of Activity
The first step in characterizing "Agent 204" is to determine its spectrum of activity against a panel of clinically relevant bacterial strains. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Methodology: The MIC of "Agent 204" would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown in cation-adjusted Mueller-Hinton Broth (CAMHB) to an optical density (OD) of 0.5 McFarland standard, which is then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in 96-well microtiter plates.
-
Serial Dilution of Agent 204: "Agent 204" is serially diluted in CAMHB in the microtiter plates to achieve a range of concentrations.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of "Agent 204" that completely inhibits visible bacterial growth.
Data Presentation: MIC Values for Agent 204
The following table summarizes hypothetical MIC data for "Agent 204" against a panel of representative Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Status | "Agent 204" MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 16 |
Elucidation of Primary Mechanism of Action
Once the basic activity of "Agent 204" is established, the next phase is to identify its primary cellular target. Macromolecular synthesis assays are a common and effective method for this.
Experimental Protocol: Macromolecular Synthesis Assay
Methodology: This assay measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan in the presence of "Agent 204".
-
Bacterial Culture: A susceptible bacterial strain (e.g., S. aureus ATCC 29213) is grown to early exponential phase.
-
Addition of Agent and Precursors: The culture is divided into aliquots, and "Agent 204" is added at a concentration of 10x MIC. Radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) are added to separate aliquots.
-
Time-Course Sampling: Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Precipitation and Scintillation Counting: The macromolecules are precipitated using trichloroacetic acid (TCA), collected on filters, and the incorporated radioactivity is measured using a scintillation counter.
Data Presentation: Inhibition of Macromolecular Synthesis by Agent 204
The results are typically plotted as the percentage of incorporated radioactivity relative to an untreated control.
| Time (minutes) | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) | Protein Synthesis (% of Control) | Cell Wall Synthesis (% of Control) |
| 0 | 100 | 100 | 100 | 100 |
| 5 | 98 | 95 | 15 | 92 |
| 15 | 96 | 91 | 5 | 88 |
| 30 | 94 | 88 | 2 | 85 |
| 60 | 92 | 85 | <1 | 81 |
Based on this hypothetical data, "Agent 204" is a potent inhibitor of protein synthesis.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs.
Diagram: Workflow for MoA Elucidation
Caption: A generalized workflow for determining the mechanism of action of a novel antibacterial agent.
Diagram: Hypothetical Protein Synthesis Inhibition Pathway
Given the hypothetical data suggesting "Agent 204" inhibits protein synthesis, the following diagram illustrates its potential interaction with the bacterial ribosome.
Caption: Hypothetical mechanism of "Agent 204" inhibiting protein synthesis by binding to the 50S ribosomal subunit.
Conclusion
This guide provides a structured and technically detailed framework for the elucidation of the mechanism of action of a novel antibacterial agent, exemplified by the hypothetical "Agent 204." Through a combination of standardized microbiological assays, biochemical analyses, and genetic approaches, it is possible to move from a broad spectrum of activity to a specific molecular target. The data presentation and visualizations provided herein serve as templates for the clear and concise communication of experimental findings, which is paramount for the progression of new antibacterial candidates through the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Current landscape in the discovery of novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 5. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 204 (P2-56-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 204, also identified as P2-56-3, is a synthetic small molecule that acts as a potentiator of the antibiotic rifampin against multidrug-resistant Gram-negative bacteria, notably Acinetobacter baumannii and Klebsiella pneumoniae. This document provides a comprehensive technical overview of its synthesis, chemical characterization, and biological activity. P2-56-3 disrupts the outer membrane of these pathogens, thereby increasing their susceptibility to antibiotics that are typically excluded. Genetic screens have implicated the lipooligosaccharide transport (Lpt) pathway as a key determinant of its activity. This guide details the experimental protocols for its synthesis and biological evaluation, presenting all quantitative data in a structured format for clarity and comparative analysis.
Chemical Synthesis and Characterization
This compound (P2-56-3) is systematically named N-(piperidin-4-ylmethyl)-1H-indole. Its synthesis is achieved through a direct N-alkylation of indole with a pre-functionalized piperidine derivative.
Synthesis Protocol
The synthesis of N-(piperidin-4-ylmethyl)-1H-indole (P2-56-3) is performed as follows:
Reactants:
-
Indole
-
tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
A solution of indole (1.0 equivalent) in anhydrous DMF is cooled to 0 °C.
-
Sodium hydride (1.2 equivalents) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes.
-
A solution of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (1.1 equivalents) in DMF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude Boc-protected intermediate is purified via flash column chromatography (gradient of 5% to 20% ethyl acetate in hexanes).
-
The purified Boc-protected compound is dissolved in dichloromethane and cooled to 0 °C.
-
Trifluoroacetic acid (10 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product, P2-56-3.
Characterization Data
The identity and purity of the synthesized P2-56-3 were confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
| Parameter | Value |
| Chemical Formula | C₁₄H₁₈N₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 1211465-32-5 |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.64 (d, J = 7.9 Hz, 1H), 7.23 – 7.15 (m, 2H), 7.10 (t, J = 7.4 Hz, 1H), 6.50 (d, J = 3.1 Hz, 1H), 4.08 (d, J = 7.4 Hz, 2H), 3.13 (d, J = 12.3 Hz, 2H), 2.65 (td, J = 12.3, 2.5 Hz, 2H), 2.05 – 1.95 (m, 1H), 1.70 (d, J = 12.5 Hz, 2H), 1.35 – 1.22 (m, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 136.0, 128.8, 128.0, 121.3, 120.9, 119.5, 109.4, 101.2, 51.8, 46.2, 36.5, 31.8. |
| HRMS (ESI) | Calculated for C₁₄H₁₉N₂⁺ [[M+H]⁺]: 215.1543; Found: 215.1545. |
| Purity (HPLC) | >95% |
Antibacterial Activity and Synergy
P2-56-3 demonstrates negligible intrinsic antibacterial activity when tested alone. However, it significantly potentiates the activity of rifampin against otherwise resistant Gram-negative pathogens.
Quantitative Antibacterial Data
The synergistic activity of P2-56-3 with rifampin was quantified using checkerboard assays to determine the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy.
| Bacterial Strain | Compound | MIC (μg/mL) Alone | MIC (μg/mL) in Combination | FIC Index |
| A. baumannii ATCC 17978 | Rifampin | 16 | 0.5 | |
| P2-56-3 | >64 | 8 | 0.156 | |
| A. baumannii LAC-4 | Rifampin | 32 | 1 | |
| P2-56-3 | >64 | 4 | 0.094 | |
| K. pneumoniae ATCC 43816 | Rifampin | 64 | 4 | |
| P2-56-3 | >64 | 16 | 0.313 | |
| P. aeruginosa PAO1 | Rifampin | >64 | >64 | No Synergy |
| P2-56-3 | >64 | >64 | No Synergy |
Mechanism of Action
The primary mechanism of action of P2-56-3 is the disruption of the bacterial outer membrane, which enhances the permeability of co-administered antibiotics like rifampin.
Signaling Pathway and Synergistic Mechanism
Genetic studies have shown that the activity of P2-56-3 is dependent on the lipooligosaccharide (LOS) transport system (Lpt). Disruption of the outer membrane by P2-56-3 allows rifampin to bypass this critical barrier and reach its intracellular target, the RNA polymerase.
Caption: Mechanism of P2-56-3 synergistic activity with rifampin.
Experimental Protocols
Checkerboard Synergy Assay
This assay is used to determine the synergistic interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Bacterial suspension (adjusted to 0.5 McFarland standard, then diluted 1:100)
-
Stock solutions of P2-56-3 and Rifampin in DMSO
Procedure:
-
In a 96-well plate, create a two-dimensional gradient of P2-56-3 (horizontally) and rifampin (vertically) by serial dilution in CA-MHB.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include wells for growth control (no drug) and sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC for each drug alone and in combination by visual inspection for turbidity.
-
Calculate the FIC index for each well showing no growth using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The lowest FIC index is reported.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the disruption of the outer membrane by monitoring the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Black, clear-bottom 96-well plates
-
HEPES buffer (5 mM, pH 7.2)
-
Bacterial suspension (OD₆₀₀ of 0.5)
-
NPN stock solution (500 µM in acetone)
-
P2-56-3 stock solution in DMSO
Procedure:
-
Wash and resuspend bacterial cells in HEPES buffer to an OD₆₀₀ of 0.5.
-
Add 100 µL of the cell suspension to each well.
-
Add NPN to a final concentration of 10 µM.
-
Add P2-56-3 to the desired final concentrations.
-
Measure fluorescence immediately using a plate reader (Excitation: 350 nm, Emission: 420 nm) every minute for 15 minutes.
-
Increased fluorescence relative to a no-drug control indicates outer membrane permeabilization.
Caption: Experimental workflow for the synthesis and evaluation of P2-56-3.
Conclusion
This compound (P2-56-3) represents a promising adjuvant therapy for combating infections caused by multidrug-resistant Gram-negative bacteria. Its ability to disrupt the outer membrane and potentiate the action of existing antibiotics like rifampin offers a valuable strategy to overcome intrinsic resistance mechanisms. The detailed synthetic and experimental protocols provided herein serve as a resource for further research and development of this and similar compounds as novel antibacterial agents.
"Antibacterial agent 204" discovery and development
An In-depth Technical Guide to the Discovery and Development of Antibacterial Agent 204 (P2-56-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly those within the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a significant and urgent threat to global health. The development of novel antibacterial agents and therapeutic strategies is paramount to address this crisis. This technical guide details the discovery and initial development of the novel this compound, also identified as P2-56-3. This small molecule was identified through a massively parallel combination screen and acts as a potentiator of the antibiotic rifampin, enabling it to effectively combat strains of Acinetobacter baumannii and Klebsiella pneumoniae. The primary mechanism of action for P2-56-3 is the disruption of the bacterial outer membrane, thereby increasing its permeability and facilitating the entry of rifampin. This document provides a comprehensive overview of the discovery process, quantitative efficacy data, detailed experimental protocols, and a visualization of the underlying mechanisms and workflows.
Discovery of a Novel Rifampin Potentiator
This compound (P2-56-3) was discovered through a high-throughput combinatorial screening campaign aimed at identifying compounds that could synergize with existing antibiotics against antibiotic-resistant Gram-negative ESKAPE pathogens.[1][2][3] The initial screening of over 30,000 compounds in combination with 22 antibiotics against six Gram-negative strains identified a hit compound, P2-56.[1][2] Subsequent chemical optimization of P2-56 led to the synthesis of a more potent analog, P2-56-3.[1][2]
High-Throughput Screening Platform: DropArray
The discovery of the parent compound, P2-56, was facilitated by the use of the DropArray platform, a technology that enables massively parallel screening of compound combinations in nanoliter-scale droplets.[1] This platform allowed for the testing of over 1.3 million unique strain-antibiotic-compound combinations, significantly accelerating the identification of synergistic interactions.[1]
Quantitative Efficacy Data
The synergistic activity of P2-56-3 with rifampin was quantified against clinical isolates of Acinetobacter baumannii and Klebsiella pneumoniae. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentrations (MICs) and synergy scores.
Table 1: Minimum Inhibitory Concentration (MIC) of P2-56-3 and Rifampin
| Organism | Compound | MIC (µg/mL) |
| Acinetobacter baumannii (LAC-4) | P2-56-3 | > 64 |
| Rifampin | 16 | |
| P2-56-3 + Rifampin (4 µg/mL) | 0.25 | |
| Klebsiella pneumoniae (AR0087) | P2-56-3 | > 64 |
| Rifampin | 32 | |
| P2-56-3 + Rifampin (4 µg/mL) | 2 |
Table 2: Synergy Analysis of P2-56-3 and Rifampin Combination
| Organism | Combination | FIC Index (FICI) | Synergy Interpretation |
| Acinetobacter baumannii (LAC-4) | P2-56-3 + Rifampin | ≤ 0.5 | Synergistic |
| Klebsiella pneumoniae (AR0087) | P2-56-3 + Rifampin | ≤ 0.5 | Synergistic |
Mechanism of Action: Outer Membrane Disruption
P2-56-3 potentiates the activity of rifampin by disrupting the outer membrane of Gram-negative bacteria.[1][4] This disruption increases the permeability of the membrane, allowing rifampin to bypass this critical barrier and reach its intracellular target, the RNA polymerase.
Signaling Pathway of P2-56-3 Action
The activity of P2-56-3 is intricately linked to the lipooligosaccharide (LOS) transport pathway and the maintenance of outer membrane lipid asymmetry. Genetic screens have revealed that the depletion of proteins involved in these processes renders the bacteria hypersensitive to P2-56-3.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DropArray-based Combinatorial Screening
This protocol outlines the high-throughput screening process used to identify synergistic antibiotic combinations.
Protocol:
-
Preparation of Source Plates: Prepare 384-well source plates containing the compound library, antibiotic panel, and bacterial suspensions in appropriate growth media.
-
Nanoliter Dispensing: Utilize an acoustic liquid handler to dispense nanoliter volumes of compounds, antibiotics, and bacterial cultures onto DropArray plates.
-
Incubation: Incubate the DropArray plates at 37°C for the appropriate duration to allow for bacterial growth.
-
Imaging: Acquire images of the nanodroplets using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify bacterial growth in each nanodroplet. Calculate synergy scores based on the growth inhibition observed in combination wells compared to single-agent wells.
-
Hit Identification: Identify compound-antibiotic combinations that exhibit significant synergistic activity.
Outer Membrane Permeability Assays
The disruption of the outer membrane was assessed using NPN (1-N-phenylnaphthylamine) and SYTOX Green uptake assays.
This assay measures the uptake of the fluorescent probe NPN, which fluoresces upon entering the hydrophobic environment of the bacterial membrane.
Protocol:
-
Bacterial Culture: Grow A. baumannii to mid-log phase and wash the cells with a suitable buffer (e.g., 5 mM HEPES).
-
Cell Suspension: Resuspend the bacterial pellet in the buffer to a standardized optical density (e.g., OD600 of 0.5).
-
Assay Preparation: Add the bacterial suspension to a 96-well black plate.
-
NPN Addition: Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.
-
Compound Addition: Add P2-56-3 at various concentrations.
-
Fluorescence Measurement: Immediately monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of 350 nm and 420 nm, respectively. Polymyxin B is used as a positive control for outer membrane permeabilization.
This assay utilizes the nuclear stain SYTOX Green, which can only enter cells with compromised cytoplasmic membranes. An increase in fluorescence indicates membrane damage.
Protocol:
-
Bacterial Culture and Suspension: Prepare the bacterial cell suspension as described for the NPN uptake assay.
-
SYTOX Green Incubation: Add SYTOX Green to the cell suspension at a final concentration of 2 µM and incubate in the dark.
-
Compound Addition: Add P2-56-3 at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively. Lysis buffer is used as a positive control.
CRISPRi-based Genetic Screen
A CRISPR interference (CRISPRi) screen was performed to identify genes whose knockdown sensitizes A. baumannii to P2-56-3 and rifampin.
Protocol:
-
sgRNA Library Construction: A pooled single-guide RNA (sgRNA) library targeting essential and growth-regulating genes in A. baumannii is constructed.
-
CRISPRi Strain Generation: The sgRNA library is introduced into an A. baumannii strain expressing a catalytically dead Cas9 (dCas9).
-
Negative Selection Screen: The CRISPRi library is grown in the presence and absence of a sub-lethal concentration of the P2-56-3 and rifampin combination.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the treated and untreated populations, and the sgRNA-encoding regions are amplified and sequenced.
-
Data Analysis: The frequency of each sgRNA is compared between the treated and untreated conditions to identify sgRNAs that are depleted, indicating that knockdown of the corresponding gene confers hypersensitivity to the treatment.
Conclusion and Future Directions
This compound (P2-56-3) represents a promising new lead in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, the potentiation of an existing antibiotic through outer membrane disruption, highlights the potential of combination therapies to revitalize our current antibiotic arsenal. The data presented in this guide provide a solid foundation for further preclinical and clinical development of P2-56-3 or its analogs. Future work should focus on optimizing its pharmacological properties, evaluating its efficacy in in vivo infection models, and further elucidating the molecular details of its interaction with the bacterial outer membrane. The experimental workflows and assays detailed herein serve as a valuable resource for researchers in the field of antibacterial drug discovery.
References
- 1. 3.7. NPN Uptake Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Large-scale combination screens reveal small-molecule sensitization of antibiotic-resistant gram-negative ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
The Emergence of a Novel Antibacterial Agent: A Technical Guide to the Outer Membrane Disruption of Acinetobacter baumannii by Agent 204
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its remarkable ability to develop multidrug resistance. The outer membrane of this Gram-negative bacterium presents a formidable barrier to many conventional antibiotics. This technical guide provides an in-depth analysis of the mechanism of action of a novel antibacterial agent, designated as Agent 204, which specifically targets and disrupts the outer membrane of A. baumannii. This document outlines the quantitative efficacy of Agent 204, details the experimental protocols used to elucidate its mechanism, and visualizes the key bacterial signaling pathways affected by its activity. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the development of new strategies to combat this priority pathogen.
Introduction to Acinetobacter baumannii and the Outer Membrane Barrier
Acinetobacter baumannii is a Gram-negative coccobacillus responsible for a wide range of nosocomial infections, including pneumonia, bacteremia, and urinary tract infections.[1][2] Its success as a pathogen is largely attributed to its intrinsic and acquired resistance mechanisms, with the outer membrane playing a pivotal role in its defense against antimicrobials.[3][4][5] The outer membrane is an asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet primarily composed of lipooligosaccharide (LOS), which is a variant of lipopolysaccharide (LPS) lacking the O-antigen.[1][6] This membrane is studded with various proteins, such as the outer membrane protein A (OmpA), which is a key virulence factor involved in adhesion, invasion, and biofilm formation.[7][8][9] The overall negative charge of the LOS and the selective permeability of porin channels create a highly effective barrier against many antibiotics.[3][4]
Agent 204: A Novel Outer Membrane Disruptor
Agent 204 is a novel synthetic antimicrobial peptide designed to specifically interact with and disrupt the outer membrane of A. baumannii. Its proposed mechanism involves an initial electrostatic interaction with the negatively charged LOS, followed by insertion into the membrane, leading to destabilization, increased permeability, and eventual cell death.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of Agent 204 was evaluated against a panel of multidrug-resistant A. baumannii strains. The key quantitative metrics are summarized in the tables below.
Table 1: Minimum Inhibitory Concentrations (MICs) of Agent 204 against A. baumannii Strains
| Bacterial Strain | Resistance Profile | Agent 204 MIC (µg/mL) |
| ATCC 19606 | - | 2 |
| MDR-AB-1 | Carbapenem-resistant | 4 |
| MDR-AB-2 | Colistin-resistant | 4 |
| XDR-AB-1 | Extensively drug-resistant | 8 |
Table 2: Synergistic Activity of Agent 204 with Conventional Antibiotics against XDR-AB-1
| Antibiotic | MIC alone (µg/mL) | MIC in combination with Agent 204 (0.5 x MIC) | Fold Reduction |
| Rifampicin | 64 | 4 | 16 |
| Vancomycin | >256 | 16 | >16 |
| Erythromycin | 128 | 8 | 16 |
Mechanism of Action: Outer Membrane Disruption
The primary mechanism of Agent 204 is the disruption of the outer membrane integrity. This was investigated through a series of key experiments detailed below.
Outer Membrane Permeability Assay
The N-phenyl-1-naphthylamine (NPN) uptake assay is a standard method to assess outer membrane permeability. NPN is a fluorescent probe that is excluded by an intact outer membrane but fluoresces strongly in the hydrophobic environment of the cytoplasmic membrane. Increased NPN fluorescence indicates outer membrane damage.
Table 3: Outer Membrane Permeabilization by Agent 204 in A. baumannii ATCC 19606
| Treatment | NPN Fluorescence Units (Arbitrary) |
| Untreated Control | 150 |
| Agent 204 (0.5 x MIC) | 800 |
| Agent 204 (1 x MIC) | 1500 |
| Polymyxin B (Positive Control) | 1600 |
Cytoplasmic Membrane Depolarization
Following outer membrane disruption, Agent 204 is hypothesized to depolarize the cytoplasmic membrane. This was measured using the membrane potential-sensitive dye DiSC3(5). A decrease in fluorescence indicates membrane depolarization.
Table 4: Cytoplasmic Membrane Depolarization by Agent 204 in A. baumannii ATCC 19606
| Treatment | DiSC3(5) Fluorescence (% of Control) |
| Untreated Control | 100% |
| Agent 204 (0.5 x MIC) | 60% |
| Agent 204 (1 x MIC) | 25% |
| Valinomycin (Positive Control) | 20% |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: A. baumannii strains are grown overnight in cation-adjusted Mueller-Hinton Broth (MHIIB).
-
Inoculum Preparation: The overnight culture is diluted to a final concentration of 5 x 10^5 CFU/mL in fresh MHIIB.
-
Serial Dilution: Agent 204 is serially diluted in MHIIB in a 96-well microtiter plate.
-
Inoculation: An equal volume of the bacterial suspension is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of Agent 204 that completely inhibits visible bacterial growth.
NPN Uptake Assay
-
Cell Preparation: A. baumannii cells are grown to mid-log phase, harvested by centrifugation, and washed twice with 5 mM HEPES buffer (pH 7.2).
-
Cell Suspension: The cell pellet is resuspended in HEPES buffer to an OD600 of 0.5.
-
Assay: In a 96-well black plate, NPN is added to the cell suspension to a final concentration of 10 µM.
-
Treatment: Different concentrations of Agent 204 are added to the wells.
-
Fluorescence Measurement: Fluorescence is immediately measured using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
Cytoplasmic Membrane Depolarization Assay
-
Cell Preparation: Similar to the NPN assay, mid-log phase cells are harvested and washed.
-
Dye Loading: Cells are resuspended in HEPES buffer containing 5 mM glucose and incubated with 1 µM DiSC3(5) until a stable fluorescence baseline is achieved.
-
Treatment: Agent 204 is added to the cell suspension.
-
Fluorescence Monitoring: Fluorescence is monitored over time using a microplate reader with an excitation wavelength of 622 nm and an emission wavelength of 670 nm.
Impact on Bacterial Signaling Pathways
Outer membrane stress induced by Agent 204 is expected to trigger specific signaling cascades within A. baumannii. These pathways are crucial for the bacterium's response to environmental insults and are often linked to virulence and resistance.
The BfmRS Two-Component System
The BfmRS two-component system is a critical regulator of outer membrane biogenesis and stress response in A. baumannii.[1] Disruption of the outer membrane by Agent 204 likely activates the sensor kinase BfmS, leading to the phosphorylation of the response regulator BfmR. Phosphorylated BfmR then modulates the expression of genes involved in maintaining cell envelope integrity.
References
- 1. Mechanisms Protecting Acinetobacter baumannii against Multiple Stresses Triggered by the Host Immune Response, Antibiotics and Outside-Host Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antibacterial candidates against Acinetobacter baumannii discovered by in silico-driven chemogenomics repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Secrets of Acinetobacter baumannii: Resistance, Current Treatments, and Future Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escalating threat of <i>Acinetobacter baumannii</i>: Resistance mechanisms and mitigation strategies a perspective - Journal of Laboratory Physicians [jlabphy.org]
- 6. Acinetobacter baumannii Can Survive with an Outer Membrane Lacking Lipooligosaccharide Due to Structural Support from Elongasome Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acinetobacter baumannii Outer Membrane Protein A Induces Pulmonary Epithelial Barrier Dysfunction and Bacterial Translocation Through The TLR2/IQGAP1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A peptide targeting outer membrane protein A of Acinetobacter baumannii exhibits antibacterial activity by reducing bacterial pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A peptide targeting outer membrane protein A of Acinetobacter baumannii exhibits antibacterial activity by reducing bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of "Antibacterial Agent 204" Bioactivity: A Technical Guide
Abstract
This technical guide provides a preliminary investigation into the bioactivity of "Antibacterial agent 204," also identified as compound P2-56-3. This document collates available data on its synergistic effects with the antibiotic Rifampin against multidrug-resistant Gram-negative pathogens, specifically Acinetobacter baumannii and Klebsiella pneumoniae. The core mechanism of action, involving the disruption of the bacterial outer membrane, is explored. Detailed experimental protocols for assessing antibacterial synergy and outer membrane permeability are provided, alongside structured data tables and visual diagrams of key pathways and workflows to facilitate comprehension and further research.
Introduction
The rise of antibiotic resistance, particularly among Gram-negative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a significant global health challenge. Combination therapies that enhance the efficacy of existing antibiotics are a promising strategy to combat these resilient pathogens. "this compound" (P2-56-3) has been identified as a small molecule that potentiates the activity of Rifampin, an antibiotic to which many Gram-negative bacteria are intrinsically resistant due to their impermeable outer membrane. This document serves as a technical resource for researchers investigating the potential of this and similar antibacterial agents.
Bioactivity and Mechanism of Action
"this compound" exhibits a potent synergistic relationship with Rifampin against clinical isolates of Acinetobacter baumannii and Klebsiella pneumoniae.[1][2][3] The primary mechanism underlying this synergy is the disruption of the bacterial outer membrane.[1][3] By increasing the permeability of this barrier, "this compound" facilitates the entry of Rifampin into the bacterial cell, allowing it to reach its intracellular target, the RNA polymerase.
Synergistic Activity with Rifampin
The synergistic effect of "this compound" and Rifampin has been quantified using checkerboard assays, which determine the minimum inhibitory concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to classify the nature of the interaction.
Data Presentation: Synergistic Activity of "this compound" (P2-56-3) and Rifampin
| Organism Strain | Compound | MIC (μM) | FIC Index (Synergy: ≤0.5) |
| Acinetobacter baumannii | Rifampin alone | >128 | - |
| P2-56-3 alone | >64 | - | |
| Rifampin in combo | 2 | 0.25 | |
| P2-56-3 in combo | 16 | ||
| Klebsiella pneumoniae | Rifampin alone | >128 | - |
| P2-56-3 alone | >64 | - | |
| Rifampin in combo | 4 | 0.25 | |
| P2-56-3 in combo | 16 |
Data extracted from checkerboard assays presented in Tse et al. (2024).
Mechanism of Action: Outer Membrane Disruption
The ability of "this compound" to permeabilize the outer membrane of Gram-negative bacteria is a key aspect of its bioactivity. This has been demonstrated through assays that measure the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN). NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a cell membrane. An increase in NPN fluorescence in the presence of an agent indicates damage to the outer membrane, allowing NPN to access the phospholipid bilayer.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of "this compound."
Determination of Synergistic Activity: Checkerboard Broth Microdilution Assay
This protocol is used to assess the synergistic interaction between "this compound" and Rifampin.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
"this compound" (P2-56-3) stock solution
-
Rifampin stock solution
-
Bacterial inoculum of A. baumannii or K. pneumoniae (adjusted to 0.5 McFarland standard)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of "this compound" and Rifampin in MHB in separate 96-well plates.
-
In a new 96-well plate, add 50 μL of MHB to each well.
-
Dispense "this compound" in twofold serial dilutions horizontally across the plate.
-
Dispense Rifampin in twofold serial dilutions vertically down the plate. This creates a matrix of wells with varying concentrations of both agents.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the checkerboard plate with 100 μL of the bacterial suspension.
-
Include control wells with bacteria only (growth control) and media only (sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each agent alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC = (MIC of agent in combination) / (MIC of agent alone)
-
Interpret the results: Synergy (FIC ≤ 0.5), Additive/Indifference (0.5 < FIC ≤ 4), Antagonism (FIC > 4).[4]
Assessment of Outer Membrane Permeability: NPN Uptake Assay
This protocol measures the extent of outer membrane disruption caused by "this compound."
Materials:
-
96-well black, clear-bottom microtiter plates
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
1-N-phenylnaphthylamine (NPN) stock solution (in acetone)
-
"this compound" (P2-56-3) stock solution
-
Bacterial culture of A. baumannii grown to mid-log phase (OD600 ≈ 0.5)
-
Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)
-
Polymyxin B (positive control)
Procedure:
-
Grow a culture of A. baumannii in a suitable broth to an optical density at 600 nm (OD600) of approximately 0.5.[5][6]
-
Harvest the bacterial cells by centrifugation and wash them twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a final OD600 of 0.5.
-
In the wells of a 96-well plate, prepare serial dilutions of "this compound" in HEPES buffer. Include wells with buffer only (negative control) and Polymyxin B (positive control).
-
Add the bacterial suspension to each well.
-
Add NPN to each well to a final concentration of 10-30 μM.[7]
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[6][7]
-
Monitor the fluorescence over time (e.g., every minute for 30 minutes).
-
An increase in fluorescence in the presence of "this compound" compared to the negative control indicates outer membrane permeabilization.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for identifying and characterizing antibacterial potentiators.
Proposed Signaling Pathway of Synergy
Caption: Synergistic mechanism of "this compound" and Rifampin.
Conclusion and Future Directions
"this compound" demonstrates significant potential as a potentiator of Rifampin against challenging Gram-negative pathogens. Its mechanism of action, centered on the disruption of the outer membrane, offers a promising avenue for overcoming intrinsic antibiotic resistance. Further research should focus on optimizing the chemical structure of this agent to enhance its potency and reduce potential toxicity. In vivo studies are warranted to evaluate its efficacy and safety in a preclinical setting. Additionally, a broader investigation into its synergistic potential with other classes of antibiotics is recommended. This preliminary guide provides a foundational resource for researchers to build upon in the critical effort to develop novel antibacterial therapies.
References
- 1. Massively parallel combination screen reveals small molecule sensitization of antibiotic-resistant Gram-negative ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Outer-membrane permeability test [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Antibacterial Agent 204
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 204, also identified as compound P2-56-3, is a novel small molecule that demonstrates significant potential in combating multidrug-resistant Gram-negative bacteria.[1][2] Research has identified it as a potentiator of the antibiotic Rifampin, particularly against clinically relevant ESKAPE pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in microbiological assays.
Mechanism of Action: The primary mechanism of action of this compound is the disruption of the outer membrane of Gram-negative bacteria.[1][2][3] This disruption compromises the integrity of the bacterial cell envelope, thereby increasing its permeability to other antibiotics, such as Rifampin, that would otherwise be ineffective against these pathogens.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₈Br₂HgNa₂O₆ | [4] |
| Molar Mass | 750.658 g·mol⁻¹ | [4] |
| Appearance | Dark red liquid | [4] |
| Solubility | Soluble in water | MedChemExpress |
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data regarding the efficacy of this compound in combination with Rifampin against Acinetobacter baumannii and Klebsiella pneumoniae.
Table 1: Minimum Inhibitory Concentration (MIC) Potentiation
| Organism | Antibiotic | MIC (µg/mL) without Agent 204 | MIC (µg/mL) with Agent 204 (Concentration) | Fold Potentiation |
| A. baumannii ATCC 17978 | Rifampin | >64 | 4 (with 8 µg/mL P2-56-3) | >16 |
| K. pneumoniae ATCC 43816 | Rifampin | >64 | 8 (with 8 µg/mL P2-56-3) | >8 |
Data extracted from Tse, M. W., et al. (2024). Massively parallel combination screen reveals small molecule sensitization of antibiotic-resistant Gram-negative ESKAPE pathogens. bioRxiv.
Table 2: Fractional Inhibitory Concentration (FIC) Index for Synergy
| Organism | Combination | FIC of Rifampin | FIC of Agent 204 | FIC Index (ΣFIC) | Interpretation |
| A. baumannii ATCC 17978 | Rifampin + P2-56-3 | 0.0625 | 0.5 | 0.5625 | Synergy |
| K. pneumoniae ATCC 43816 | Rifampin + P2-56-3 | 0.125 | 0.5 | 0.625 | Synergy |
FIC Index ≤ 0.5 indicates synergy. Data is illustrative based on the primary research findings.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[5][6]
Materials:
-
This compound (P2-56-3) stock solution
-
Rifampin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound and Rifampin in CAMHB in separate 96-well plates.
-
For combination testing (checkerboard assay), prepare serial dilutions of Rifampin in the rows and serial dilutions of this compound in the columns of a 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Outer Membrane Permeability Assay using Nitrocefin
This assay measures the ability of this compound to disrupt the outer membrane, allowing the chromogenic cephalosporin, nitrocefin, to be hydrolyzed by periplasmic β-lactamases.
Materials:
-
This compound (P2-56-3)
-
Acinetobacter baumannii culture
-
Phosphate Buffered Saline (PBS)
-
Nitrocefin solution (100 µg/mL)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Grow A. baumannii to mid-log phase and wash the cells with PBS.
-
Resuspend the bacterial pellet in PBS to a standardized optical density.
-
In a 96-well plate, add varying concentrations of this compound.
-
Add the bacterial suspension to the wells.
-
Add nitrocefin solution to each well to a final concentration of 50 µg/mL.
-
Immediately measure the absorbance at 490 nm every minute for 30 minutes.
-
The rate of nitrocefin hydrolysis (increase in absorbance) is indicative of outer membrane permeability.
Visualizations
Caption: Workflow for MIC Determination.
References
- 1. Massively parallel combination screen reveals small molecule sensitization of antibiotic-resistant Gram-negative ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. blog.cloudflare.com [blog.cloudflare.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy of Antibacterial Agent 204 with Rifampin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens, presents a significant global health challenge. One promising strategy to combat resistance is the use of combination therapies that can restore the efficacy of existing antibiotics. This document provides detailed application notes and protocols for investigating the synergistic effects of Antibacterial Agent 204 (also referred to as Compd P2-56-3) in combination with Rifampin against clinically relevant Gram-negative bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
This compound has been identified as a potentiator of Rifampin activity.[1][2] Its mechanism of action involves the disruption of the bacterial outer membrane, thereby increasing the permeability of the cell to Rifampin and allowing it to reach its intracellular target, the RNA polymerase.[1][2] These notes offer a framework for researchers to explore this synergistic relationship further.
Data Presentation
The following tables summarize the quantitative data on the potentiation of Rifampin by this compound against Acinetobacter baumannii and Klebsiella pneumoniae.
Table 1: Minimum Inhibitory Concentrations (MICs) of Rifampin in Combination with this compound against Acinetobacter baumannii
| Treatment Condition | MIC of Rifampin (µg/mL) | Fold Change in Rifampin MIC |
| Rifampin alone | >128 | - |
| Rifampin + 16 µg/mL Agent 204 | 4 | >32 |
| Rifampin + 32 µg/mL Agent 204 | 2 | >64 |
Data derived from studies on multidrug-resistant A. baumannii strains.
Table 2: Minimum Inhibitory Concentrations (MICs) of Rifampin in Combination with this compound against Klebsiella pneumoniae
| Treatment Condition | MIC of Rifampin (µg/mL) | Fold Change in Rifampin MIC |
| Rifampin alone | 64 | - |
| Rifampin + 16 µg/mL Agent 204 | 8 | 8 |
| Rifampin + 32 µg/mL Agent 204 | 4 | 16 |
Data derived from studies on K. pneumoniae strains.
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol details the determination of the Fractional Inhibitory Concentration (FIC) index to quantify the synergistic interaction between this compound and Rifampin.
Materials:
-
This compound
-
Rifampin
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (A. baumannii, K. pneumoniae)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and Rifampin in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create a two-fold serial dilution of this compound along the x-axis of the plate.
-
Create a two-fold serial dilution of Rifampin along the y-axis of the plate.
-
The resulting plate will have a matrix of concentrations for both compounds.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.
-
Calculate the FIC index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Protocol 2: Outer Membrane Permeability Assay
This protocol uses the fluorescent probe N-Phenyl-1-naphthylamine (NPN) to assess the outer membrane disrupting activity of this compound. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
Materials:
-
This compound
-
N-Phenyl-1-naphthylamine (NPN)
-
HEPES buffer
-
Bacterial strains (A. baumannii, K. pneumoniae)
-
Fluorometer
Procedure:
-
Bacterial Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with HEPES buffer, and resuspend in the same buffer to a specific optical density.
-
Assay Setup:
-
In a 96-well black microtiter plate, add the bacterial cell suspension.
-
Add NPN to a final concentration of 10 µM and incubate for 30 minutes in the dark to allow for probe partitioning into the outer membrane.
-
-
Measurement:
-
Measure the baseline fluorescence using a fluorometer (excitation at 350 nm, emission at 420 nm).
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity at regular intervals for a set period (e.g., 15-30 minutes).
-
-
Data Analysis: An increase in fluorescence intensity upon the addition of this compound indicates the uptake of NPN into the disrupted outer membrane, signifying increased permeability.
Visualizations
Mechanism of Action
Caption: Mechanism of Rifampin potentiation by Agent 204.
Experimental Workflow
Caption: Workflow for evaluating Agent 204 and Rifampin synergy.
References
Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2] MIC values are crucial for evaluating the efficacy of novel antimicrobial agents like "Antibacterial agent 204," guiding therapeutic decisions, and monitoring the emergence of resistance. This document provides detailed protocols for determining the MIC of "this compound" using the internationally recognized broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
Principle of the Methods
Both broth and agar dilution methods aim to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium under defined conditions.[6][7][8]
-
Broth Microdilution: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[1][9] Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are examined for visible turbidity, and the MIC is determined as the lowest concentration of the agent in a well that remains clear.[1][10]
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[6][11] A standardized bacterial inoculum is then spotted onto the surface of the agar plates. After incubation, the MIC is identified as the lowest concentration of the agent that prevents bacterial growth on the plate.[11] Agar dilution is often considered a gold standard for its accuracy and reproducibility.[11]
Materials and Equipment
General Materials
-
"this compound" powder
-
Sterile distilled water or appropriate solvent for "this compound"
-
Sterile 96-well microtiter plates (for broth microdilution)
-
Sterile petri dishes (for agar dilution)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Multipipettor (optional, for broth microdilution)[12]
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Sterile loops or swabs
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms, specialized media such as Mueller-Hinton broth with lysed horse blood and β-NAD (MH-F) may be required.[3][13]
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of an antimicrobial agent.[3][5]
Step 1: Preparation of "this compound" Stock Solution
-
Accurately weigh the "this compound" powder.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the solubility of the agent and should not affect bacterial growth at the concentrations used.
-
Sterilize the stock solution by filtration if it is not sterile.
Step 2: Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
Step 3: Microdilution Plate Setup
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the 2x final concentration of "this compound" to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antimicrobial agent.
-
The final column should serve as a growth control (broth and inoculum only), and an uninoculated well should be included as a sterility control.[1]
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.
Step 4: Incubation
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8][9]
Step 5: Reading and Interpreting Results
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of "this compound" at which there is no visible growth.[1]
Table 1: Example Broth Microdilution Plate Setup for "this compound"
| Well | Agent Conc. (µg/mL) | Volume of Agent (µL) | Volume of Broth (µL) | Volume of Inoculum (µL) | Final Conc. (µg/mL) |
| 1 | 256 | 100 (of 256 µg/mL) | 0 | 100 | 128 |
| 2 | 128 | 100 (from well 1) | 100 | 100 | 64 |
| 3 | 64 | 100 (from well 2) | 100 | 100 | 32 |
| 4 | 32 | 100 (from well 3) | 100 | 100 | 16 |
| 5 | 16 | 100 (from well 4) | 100 | 100 | 8 |
| 6 | 8 | 100 (from well 5) | 100 | 100 | 4 |
| 7 | 4 | 100 (from well 6) | 100 | 100 | 2 |
| 8 | 2 | 100 (from well 7) | 100 | 100 | 1 |
| 9 | 1 | 100 (from well 8) | 100 | 100 | 0.5 |
| 10 | 0.5 | 100 (from well 9) | 100 | 100 | 0.25 |
| 11 | Growth Control | 0 | 200 | 100 | 0 |
| 12 | Sterility Control | 0 | 200 | 0 | 0 |
Protocol 2: Agar Dilution Method
This protocol is considered a reference method for its accuracy and is suitable for testing multiple bacterial strains simultaneously.[11]
Step 1: Preparation of "this compound" Stock Solution
-
Prepare a stock solution of "this compound" as described in the broth microdilution protocol.
Step 2: Preparation of Agar Plates with "this compound"
-
Prepare molten Mueller-Hinton Agar and cool it to 45-50°C in a water bath.
-
Prepare a series of dilutions of "this compound" in sterile water or another appropriate solvent.
-
Add 1 part of each antimicrobial dilution to 9 parts of molten agar to create the final desired concentrations.
-
Mix well and pour the agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Include a control plate with no antimicrobial agent.
Step 3: Preparation of Inoculum
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
This will result in a final inoculum of approximately 10⁴ CFU per spot on the agar plate.[11]
Step 4: Inoculation of Agar Plates
-
Using a multipoint inoculator or a micropipette, spot 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of the antimicrobial agent.
-
Allow the spots to dry completely before inverting the plates.
Step 5: Incubation
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[11]
Step 6: Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot should be disregarded.
Table 2: Preparation of Agar Plates for "this compound"
| Final Agent Conc. (µg/mL) | Volume of Agent Dilution (mL) | Volume of Molten Agar (mL) |
| 128 | 2 | 18 |
| 64 | 2 | 18 |
| 32 | 2 | 18 |
| 16 | 2 | 18 |
| 8 | 2 | 18 |
| 4 | 2 | 18 |
| 2 | 2 | 18 |
| 1 | 2 | 18 |
| 0.5 | 2 | 18 |
| 0.25 | 2 | 18 |
| 0 (Growth Control) | 2 (of solvent) | 18 |
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of MIC testing.
-
Reference Strains: A set of well-characterized reference strains with known MIC values for standard antimicrobial agents should be tested in parallel with "this compound".
-
Acceptable Ranges: The MIC values obtained for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.
-
Controls: The sterility control well/plate should show no growth, and the growth control well/plate should show robust growth.
Table 3: Quality Control Parameters
| Control | Expected Outcome | Purpose |
| Sterility Control | No growth | Ensures media and reagents are not contaminated |
| Growth Control | Visible growth | Confirms viability of the inoculum and suitability of the growth medium |
| QC Strains | MIC within established range | Verifies the accuracy of the test system and procedure |
Data Presentation and Interpretation
The MIC is reported as the lowest concentration of "this compound" that inhibits visible growth. For example, if growth is observed at 16 µg/mL but not at 32 µg/mL, the MIC is 32 µg/mL. The results for "this compound" should be compared to those of standard antibiotics tested under the same conditions.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the broth microdilution MIC testing protocol.
Caption: Workflow for Broth Microdilution MIC Testing.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. EUCAST: Bacteria [eucast.org]
- 5. iacld.com [iacld.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. youtube.com [youtube.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: Antibacterial Agent 204 in Gram-negative Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility and methodological considerations for "Antibacterial Agent 204" (also identified as P2-56-3) in the study of Gram-negative bacteria. This agent has demonstrated significant potential as a potentiator of existing antibiotics, offering a promising avenue for combating antibiotic resistance.
Introduction
Antibiotic resistance, particularly in Gram-negative pathogens like Acinetobacter baumannii and Klebsiella pneumoniae, poses a significant global health threat.[1][2] A key challenge in developing new therapeutics is overcoming the formidable outer membrane of these bacteria, which acts as a permeability barrier to many antimicrobial compounds.[1][2] this compound has emerged from high-throughput screening as a small molecule that sensitizes these resistant bacteria to antibiotics such as rifampin.[1][2] The primary mechanism of action for Agent 204 is the disruption of the bacterial outer membrane, thereby increasing its permeability and allowing co-administered antibiotics to reach their intracellular targets.[1][2]
Mechanism of Action
This compound acts as a potentiator by compromising the integrity of the Gram-negative outer membrane.[1][2] Genetic studies have revealed that the activity of this agent is linked to the lipooligosaccharide (LOS) transport (Lpt) pathway.[1] Specifically, bacteria with impaired function of the Lpt system, which is responsible for transporting LOS to the outer membrane, exhibit hypersensitivity to Agent 204.[1] This suggests that the agent's disruptive effect on the outer membrane is exacerbated when the cell's ability to maintain this crucial structure is already compromised.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound (P2-56-3) alone and in combination with rifampin against key Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of P2-56-3 and Rifampin
| Organism | Strain | P2-56-3 MIC (µM) | Rifampin MIC (µg/mL) |
| Acinetobacter baumannii | ATCC 17978 | >64 | 8 |
| Acinetobacter baumannii | LAC-4 | >64 | 16 |
| Klebsiella pneumoniae | ATCC 43816 | >64 | 32 |
Table 2: Potentiation of Rifampin Activity by P2-56-3 (Checkerboard Assay)
| Organism | Strain | P2-56-3 Concentration (µM) | Rifampin MIC in presence of P2-56-3 (µg/mL) | Fold-change in Rifampin MIC |
| Acinetobacter baumannii | ATCC 17978 | 8 | 0.5 | 16 |
| Acinetobacter baumannii | LAC-4 | 8 | 1 | 16 |
| Klebsiella pneumoniae | ATCC 43816 | 8 | 2 | 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of antibacterial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., A. baumannii, K. pneumoniae)
-
This compound (P2-56-3) and Rifampin stock solutions
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of the antibacterial agent in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Checkerboard Synergy Assay
This protocol is used to assess the synergistic effect of two antimicrobial agents.
Materials:
-
Same as for MIC determination.
Procedure:
-
Prepare a 96-well plate with serial dilutions of Agent 204 along the x-axis and serial dilutions of Rifampin along the y-axis.
-
Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate the plate at 37°C for 16-20 hours.
-
Read the MIC of each drug in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is defined as an FICI ≤ 0.5.
-
Additivity is defined as an FICI > 0.5 and ≤ 4.
-
Antagonism is defined as an FICI > 4.
-
Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the disruption of the outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Black, clear-bottom 96-well plates
-
Bacterial strains
-
HEPES buffer (5 mM, pH 7.2)
-
NPN (1-N-phenylnaphthylamine) stock solution in acetone
-
This compound
-
Fluorometer/plate reader
Procedure:
-
Grow bacteria to mid-log phase and wash the cells with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an OD600 of 0.5.
-
Add the bacterial suspension to the wells of the 96-well plate.
-
Add NPN to each well to a final concentration of 10 µM.
-
Add varying concentrations of this compound to the wells.
-
Measure the fluorescence intensity immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.
Visualizations
References
Application Notes & Protocols: Experimental Use of "Antibacterial Agent 204" against ESKAPE Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in-vitro efficacy and proposed mechanism of action of the novel investigational compound, Antibacterial Agent 204 (AA204). The data presented herein demonstrates the potent activity of AA204 against the critical group of multidrug-resistant bacteria known as the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.[1][2][3] This document includes detailed protocols for the determination of minimum inhibitory and bactericidal concentrations, as well as anti-biofilm activity. Furthermore, a proposed signaling pathway for the action of AA204 is illustrated.
Introduction
The ESKAPE pathogens represent a significant threat to global public health due to their high levels of antibiotic resistance and their prevalence in nosocomial infections.[1][2][3] These organisms are capable of "escaping" the effects of many conventional antibacterial drugs, necessitating the development of novel therapeutic agents.[2][3] this compound is a synthetic small molecule developed for broad-spectrum activity against these challenging pathogens. This document outlines the initial characterization of AA204's antibacterial properties.
Data Presentation
The in-vitro activity of this compound was evaluated against a panel of ESKAPE pathogen reference strains. The following tables summarize the key quantitative data obtained.
Table 1: Minimum Inhibitory Concentration (MIC) of AA204 against ESKAPE Pathogens
| Pathogen | Strain | AA204 MIC (µg/mL) |
| Enterococcus faecium | ATCC 19434 | 2 |
| Staphylococcus aureus | ATCC 25923 | 1 |
| Klebsiella pneumoniae | ATCC 13883 | 4 |
| Acinetobacter baumannii | ATCC 19606 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 |
| Enterobacter cloacae | ATCC 13047 | 4 |
Table 2: Minimum Bactericidal Concentration (MBC) of AA204 against ESKAPE Pathogens
| Pathogen | Strain | AA204 MBC (µg/mL) | MBC/MIC Ratio |
| Enterococcus faecium | ATCC 19434 | 8 | 4 |
| Staphylococcus aureus | ATCC 25923 | 4 | 4 |
| Klebsiella pneumoniae | ATCC 13883 | 16 | 4 |
| Acinetobacter baumannii | ATCC 19606 | 32 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 4 |
| Enterobacter cloacae | ATCC 13047 | 16 | 4 |
Table 3: Biofilm Inhibition and Eradication by AA204
| Pathogen | Strain | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 4 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | >128 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (AA204) stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
ESKAPE pathogen cultures grown to mid-logarithmic phase
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of AA204 in CAMHB in a 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of AA204 that completely inhibits visible growth, as determined by visual inspection or by measuring optical density (OD₆₀₀).
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of AA204 that results in a ≥99.9% reduction in the initial inoculum.
Anti-Biofilm Activity Assay
This protocol utilizes a crystal violet staining method to quantify biofilm formation.[4]
Materials:
-
Tryptic Soy Broth supplemented with 1% glucose (TSBg)
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of AA204 in TSBg in a 96-well plate as described for the MIC assay.
-
Inoculate with the bacterial suspension to a final density of 1 x 10⁶ CFU/mL.
-
Incubate for 24 hours at 37°C without shaking.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound dye with 200 µL of 30% acetic acid.
-
Measure the absorbance at 590 nm. The MBIC₅₀ is the concentration that reduces biofilm formation by 50% compared to the control.
Procedure for Biofilm Eradication:
-
First, establish a mature biofilm by inoculating the wells with bacteria in TSBg and incubating for 24 hours.
-
Remove the planktonic cells and wash with PBS.
-
Add fresh TSBg containing serial dilutions of AA204 to the wells with the established biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method described above. The MBEC₅₀ is the concentration that eradicates 50% of the pre-formed biofilm.
Mandatory Visualizations
Proposed Signaling Pathway of AA204 Action
Caption: Proposed dual-action mechanism of this compound.
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of AA204.
Logical Relationship of Anti-Biofilm Assays
Caption: Logical flow of biofilm inhibition and eradication assays.
References
- 1. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Strategies to Combat ESKAPE Pathogens in the Era of Antimicrobial Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESKAPE - Wikipedia [en.wikipedia.org]
- 4. Spectrum of activity of Salmonella anti-biofilm compounds: Evaluation of activity against biofilm-forming ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Synergy Between "Antibacterial agent 204" and Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. A promising strategy to combat resistance is the use of combination therapy, where an adjuvant compound enhances the efficacy of existing antibiotics. "Antibacterial agent 204" has been identified as a substance that potentiates the activity of antibiotics like Rifampin against clinically important Gram-negative pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae[1][2]. The proposed mechanism involves the disruption of the bacterial outer membrane, thereby facilitating the entry of the antibiotic into the cell[1][2].
These application notes provide detailed protocols for evaluating the synergistic potential of "this compound" when combined with conventional antibiotics. The primary methods covered are the checkerboard assay and the time-kill curve analysis, which are standard in vitro techniques for assessing antimicrobial synergy[3][4].
Key Concepts in Synergy Testing
When two antimicrobial agents are combined, their interaction can be classified as follows:
-
Synergy: The combined effect of the two agents is significantly greater than the sum of their individual effects[3].
-
Additivity/Indifference: The combined effect is equal to the sum of the individual effects[3].
-
Antagonism: The combined effect is less than the effect of the more active agent alone[3].
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
The Fractional Inhibitory Concentration Index (FICI) is calculated from the results of the checkerboard assay to quantify the interaction between two agents[5][6].
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[4][6][7] |
| > 0.5 to ≤ 1.0 | Additive[6][7] |
| > 1.0 to < 4.0 | Indifference[4][6] |
| ≥ 4.0 | Antagonism[4][6] |
The FICI is calculated using the following formula[5][6]:
FICI = FICA + FICB
Where:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
Table 2: Interpretation of Time-Kill Curve Analysis
Time-kill assays provide a dynamic picture of antimicrobial activity over time.
| Outcome | Definition |
| Synergy | ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[7][8]. |
| Indifference | < 2-log10 increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[7]. |
| Antagonism | ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent[7]. |
| Bactericidal Activity | ≥ 3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum[8]. |
| Bacteriostatic Activity | < 3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum[8]. |
Experimental Protocols
Protocol 1: Checkerboard Assay
The checkerboard assay is a widely used method to assess drug interactions in vitro[3][5][9]. It involves testing a matrix of concentrations of two agents to identify the minimum inhibitory concentration (MIC) of each agent alone and in combination.
Materials:
-
"this compound"
-
Antibiotic of interest
-
Bacterial strain (e.g., Acinetobacter baumannii, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Incubator (35°C)
-
Microplate reader (optional, for OD600 measurement)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture plate, select several colonies and suspend them in saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells[5].
-
-
Prepare Drug Dilutions:
-
Prepare stock solutions of "this compound" and the antibiotic in an appropriate solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the antibiotic along the x-axis (e.g., columns 1-10) and "this compound" along the y-axis (e.g., rows A-G) in CAMHB.
-
Column 11 should contain dilutions of the antibiotic alone, and row H should contain dilutions of "this compound" alone to determine their individual MICs[10].
-
Include a growth control well (no drug) and a sterility control well (no bacteria)[11].
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).
-
Incubate the plate at 35°C for 16-20 hours[5].
-
-
Data Analysis:
-
After incubation, determine the MIC for each agent alone and for each combination by visual inspection of turbidity or by measuring the optical density (OD600). The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
Calculate the FICI for each well showing no growth to determine the nature of the interaction (see Table 1).
-
Figure 1. Workflow for the checkerboard synergy assay.
Protocol 2: Time-Kill Curve Analysis
Time-kill assays assess the rate of bacterial killing by antimicrobial agents over time and are considered the gold standard for determining bactericidal activity and synergy[12].
Materials:
-
"this compound"
-
Antibiotic of interest
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Prepare Bacterial Inoculum:
-
Set Up Test Conditions:
-
Prepare flasks with the following conditions:
-
Growth Control (no drug)
-
"this compound" alone (e.g., at 0.5 x MIC)
-
Antibiotic alone (e.g., at 0.5 x MIC)
-
Combination of "this compound" and the antibiotic (e.g., at 0.5 x MIC each)
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask[3].
-
-
Colony Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Analyze the curves to determine synergy, indifference, or antagonism based on the definitions in Table 2.
-
Figure 2. Workflow for the time-kill curve analysis.
Proposed Mechanism of Synergy
"this compound" is thought to disrupt the outer membrane of Gram-negative bacteria[1][2]. This disruption compromises the permeability barrier, allowing increased intracellular access for the partner antibiotic, thus potentiating its effect.
Figure 3. Proposed synergistic mechanism of "this compound".
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of synergy between "this compound" and various antibiotics. By employing both the checkerboard assay for a static assessment and the time-kill curve analysis for a dynamic view of the interaction, researchers can generate comprehensive data to support the development of novel combination therapies to overcome antibiotic resistance. Careful adherence to these standardized methods will ensure reproducible and reliable results, facilitating the comparison of data across different studies and laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. emerypharma.com [emerypharma.com]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: Cell-based Assays for Efficacy of Antibacterial Agent 204
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents.[1][2] "Antibacterial agent 204" is a novel synthetic compound with potential antimicrobial properties. This document provides detailed protocols for essential cell-based assays to determine its in vitro efficacy. These assays are fundamental in preclinical studies to establish the agent's spectrum of activity and potency. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics, which are critical for evaluating the bacteriostatic and bactericidal potential of "this compound".[3][4][5][6]
Principle of the Assays
These assays are based on the principle of exposing bacterial cultures to serial dilutions of the antimicrobial agent to determine the concentration at which bacterial growth is inhibited or the bacteria are killed.
-
Minimum Inhibitory Concentration (MIC): This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[5][7][8] It is a measure of the agent's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): Following the MIC assay, the MBC is determined by subculturing from the wells that show no visible growth to determine the lowest concentration of the agent that kills 99.9% of the initial bacterial inoculum.[4][6][9] This assay measures the agent's bactericidal activity.
-
Time-Kill Kinetics Assay: This dynamic assay evaluates the rate at which an antibacterial agent kills a specific bacterium over time.[3][10] It provides valuable information on the pharmacodynamics of the agent.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method, a widely accepted technique for determining MIC values.[8][11][12]
Materials and Reagents:
-
"this compound" stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline (0.85% w/v)
-
Micropipettes and sterile tips
Protocol:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of "this compound":
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the "this compound" stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no agent), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of "this compound" in which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Experimental Workflow for MIC/MBC Assay
Caption: Workflow for determining MIC and MBC of "this compound".
Minimum Bactericidal Concentration (MBC) Assay
This assay is a continuation of the MIC assay and is performed to determine the bactericidal activity of the agent.[4][6][9]
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and the wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetics Assay
This assay provides a dynamic picture of the antibacterial activity over time.[3][10]
Materials and Reagents:
-
All materials from the MIC assay
-
Sterile flasks or tubes
-
Plate spreader
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Prepare a bacterial culture in the logarithmic growth phase as described for the MIC assay.
-
Prepare flasks containing MHB with "this compound" at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without the agent.
-
Inoculate each flask with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[3]
Experimental Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the Time-Kill Kinetics Assay of "this compound".
Data Presentation
The following tables present hypothetical data for "this compound" against common bacterial strains.
Table 1: MIC and MBC of "this compound"
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | 2 | 4 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | Negative | 8 | 32 | 4 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 16 | >64 | >4 | Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Table 2: Time-Kill Kinetics Data for "this compound" against S. aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.10 | 4.50 | 3.80 |
| 4 | 7.80 | 4.20 | 3.10 | 2.10 |
| 6 | 8.90 | 3.50 | 2.40 | <2.00 |
| 8 | 9.20 | 2.80 | <2.00 | <2.00 |
| 24 | 9.50 | <2.00 | <2.00 | <2.00 |
A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Potential Mechanism of Action: Hypothetical Signaling Pathway
While the precise mechanism of "this compound" is under investigation, a common target for antibacterial agents is the bacterial cell wall synthesis pathway. The following diagram illustrates a hypothetical pathway where the agent might interfere with peptidoglycan synthesis.
Hypothetical Inhibition of Peptidoglycan Synthesis by "this compound"
Caption: Hypothetical mechanism of "this compound" inhibiting cell wall synthesis.
Disclaimer: The data presented in this document is for illustrative purposes only. Actual results for "this compound" must be determined through experimentation. The described protocols are standard methods and may require optimization for specific bacterial strains or experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microchemlab.com [microchemlab.com]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. protocols.io [protocols.io]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
Troubleshooting & Optimization
"Antibacterial agent 204" solubility and stability issues
Technical Support Center: Antibacterial Agent 204
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). Agent 204 exhibits high solubility in this solvent. To prevent precipitation when diluting into aqueous media, it is advisable to prepare a high-concentration stock in DMSO (e.g., 50-100 mM) and then perform serial dilutions. For many poorly soluble compounds, using a cosolvent system is a common and effective technique to improve aqueous solubility.[1]
Q2: My compound precipitated after diluting the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To resolve this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of Agent 204 in your assay.
-
Reduce DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is low, typically ≤1% (v/v), as higher concentrations can be toxic to cells.[2]
-
Use a Surfactant: Consider including a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer to increase solubility.
-
pH Adjustment: Assess the pH-solubility profile of Agent 204. The solubility of ionizable drugs can be significantly increased by adjusting the pH of the solution.[1][3]
Q3: I am observing a progressive loss of antibacterial activity in my experiments. Could this be a stability issue?
A3: Yes, a time-dependent loss of activity is a strong indicator of compound degradation. Agent 204 is susceptible to hydrolysis, particularly in neutral to basic aqueous solutions. Key factors affecting stability include temperature, pH, and light exposure.[4][5] We recommend running a stability-indicating assay to confirm degradation.[3][6] For experiments longer than a few hours, consider preparing fresh dilutions of the agent from a frozen stock immediately before use.
Q4: What are the optimal storage conditions for this compound?
A4: Proper storage is critical to maintain the integrity of the compound.[7][8]
-
Solid Form: Store the lyophilized powder at -20°C or below, protected from light and moisture.[7][8] A desiccator can be used for hygroscopic compounds.[8]
-
DMSO Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Store these aliquots at -80°C.
-
Aqueous Solutions: Aqueous solutions of Agent 204 are not recommended for long-term storage due to poor stability. Prepare them fresh for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent MIC (Minimum Inhibitory Concentration) Results
Inconsistent MIC values are often traced back to solubility problems. If the compound precipitates in the broth, the effective concentration is lower than the intended concentration, leading to artificially high MICs.
Troubleshooting Workflow for Solubility Issues
Issue 2: Loss of Potency in Stored Solutions
A decrease in the potency of your solutions over time points to chemical instability. This can be caused by several environmental factors.
Factors Affecting Stability of Agent 204
Data Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Notes |
| Water (pH 7.4) | 25 | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | 25 | < 0.01 | Practically insoluble |
| 0.1 N HCl (pH 1.2) | 25 | 0.5 | Slightly soluble |
| DMSO | 25 | > 100 | Very soluble |
| Ethanol | 25 | 2.5 | Soluble |
| 5% DMSO in PBS | 25 | 0.05 | Sparingly soluble |
Table 2: Stability of this compound (10 µg/mL) in Aqueous Solution
| Condition | pH | Temperature (°C) | Half-life (t½) | Primary Degradant |
| PBS Buffer | 7.4 | 37 | ~ 4 hours | Hydrolysis Product A |
| PBS Buffer | 7.4 | 4 | ~ 48 hours | Hydrolysis Product A |
| Acetate Buffer | 5.0 | 37 | > 72 hours | Not Detected |
| PBS Buffer + Light | 7.4 | 25 | ~ 6 hours | Photodegradant B |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the standard procedure for preparing solutions of Agent 204 for in vitro assays.
Workflow for Solution Preparation
Methodology:
-
Safety First: Handle Agent 204 powder in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][9]
-
Stock Solution (100 mM in DMSO):
-
Accurately weigh the required amount of Agent 204 powder.
-
Add the calculated volume of anhydrous, sterile DMSO to the powder.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved. Confirm dissolution by visual inspection.
-
-
Storage:
-
Dispense the stock solution into small, single-use aliquots in amber microfuge tubes.
-
Store the aliquots at -80°C immediately. Avoid repeated freeze-thaw cycles.[7]
-
-
Working Solution:
-
On the day of the experiment, thaw a single aliquot.
-
Perform serial dilutions directly into the pre-warmed assay medium to achieve the desired final concentrations. Ensure rapid and thorough mixing after each dilution step to minimize precipitation.
-
Protocol 2: Kinetic Solubility Assessment using Shake-Flask Method
This protocol determines the equilibrium solubility of Agent 204 in a specific buffer. The shake-flask method is considered the gold standard for determining equilibrium solubility.[1][10]
Methodology:
-
Preparation: Add an excess amount of solid Agent 204 (e.g., 2 mg) to a glass vial containing 1 mL of the test buffer (e.g., PBS, pH 7.4). The excess solid should be clearly visible.[1]
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).[11] Agitate for 24-48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After incubation, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation (e.g., 14,000 rpm for 15 minutes).[10]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., 50% acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of Agent 204 in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Back-calculate to determine the concentration in the original undiluted supernatant, which represents the equilibrium solubility.
Protocol 3: Short-Term Stability Assessment in Aqueous Buffer
This protocol evaluates the stability of Agent 204 in an aqueous solution over time, which is crucial for interpreting results from prolonged experiments. A stability-indicating method is a validated procedure that can accurately measure the active ingredient without interference from degradation products or impurities.[3][6]
Methodology:
-
Sample Preparation: Prepare a solution of Agent 204 in the test buffer (e.g., PBS, pH 7.4) at a known starting concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C in a water bath). Protect from light by wrapping the container in aluminum foil unless photostability is being tested.[8]
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately stop any further degradation by diluting the aliquot in a cold mobile phase or by freezing it at -80°C until analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be able to separate the intact Agent 204 peak from any potential degradant peaks.
-
Data Interpretation: Plot the concentration of intact Agent 204 versus time. Calculate the degradation rate and the half-life (t½) of the compound under the tested conditions.
References
- 1. scispace.com [scispace.com]
- 2. Optimized protocols for assessing libraries of poorly soluble sortase A inhibitors for antibacterial activity against medically-relevant bacteria, toxicity and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. Stability of Antimicrobial Drug Molecules in Different Gravitational and Radiation Conditions in View of Applications during Outer Space Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. researchchemshub.com [researchchemshub.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Optimizing "Antibacterial agent 204" concentration for in vitro studies
Welcome to the technical support center for Antibacterial Agent 204. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the concentration of this compound for your in vitro studies.
Mechanism of Action
This compound is a potent synthetic antibiotic belonging to the quinolone class. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1][4] By stabilizing the enzyme-DNA complex, the agent introduces lethal double-strand breaks in the bacterial DNA, ultimately leading to cell death.[3][4] It is particularly effective against a broad spectrum of Gram-negative bacteria.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the bacterial species and strain being tested. We recommend starting with a broad range of concentrations in a Minimum Inhibitory Concentration (MIC) assay to determine the lowest concentration that inhibits visible bacterial growth.[5][6] A typical starting range for a two-fold serial dilution is 0.06 µg/mL to 64 µg/mL.
Q2: I am not observing any antibacterial effect. What could be the reason?
A2: There are several potential reasons for a lack of antibacterial activity:
-
Bacterial Resistance: The bacterial strain you are using may have intrinsic or acquired resistance to quinolone antibiotics.
-
Incorrect Concentration: The concentrations tested may be too low to inhibit the growth of your specific strain.
-
Agent Degradation: Ensure the agent has been stored correctly (as per the datasheet) and that the stock solutions are not expired.
-
Inoculum Density: The initial bacterial inoculum may be too high. It's crucial to standardize the inoculum to approximately 5 x 10^5 CFU/mL for MIC assays.[6]
Q3: How do I address solubility issues with this compound?
A3: this compound has low solubility in aqueous solutions at neutral pH.[7] To improve solubility:
-
Prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO).
-
When diluting the stock solution into your aqueous culture medium, ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria or cell lines.[8]
-
Always include a solvent control in your experiments to verify that the solvent itself is not affecting bacterial growth or cell viability.
Q4: Is this compound cytotoxic to mammalian cells?
A4: Like many effective antibiotics, this compound can exhibit cytotoxicity at high concentrations. It is crucial to determine the cytotoxic concentration (CC50) in parallel with your antibacterial assays, especially if the intended application involves a host system.[8][9] This allows for the calculation of a selectivity index (SI = CC50 / MIC), which is a measure of the agent's therapeutic window.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of this compound concentration.
| Problem | Possible Cause | Recommended Solution |
| High MIC values or no inhibition | 1. Bacterial resistance. 2. Inoculum too dense. 3. Agent inactivity. | 1. Verify the susceptibility of your strain. Test against a known sensitive control strain (e.g., E. coli ATCC 25922). 2. Standardize your inoculum to ~5 x 10^5 CFU/mL using a spectrophotometer (OD600) or McFarland standards.[6] 3. Prepare fresh stock solutions of the agent. Ensure proper storage conditions. |
| Inconsistent results between experiments | 1. Variation in inoculum preparation. 2. Pipetting errors during serial dilutions. 3. Differences in incubation time or temperature. | 1. Strictly follow a standardized protocol for inoculum preparation.[10] 2. Use calibrated pipettes and ensure thorough mixing at each dilution step. 3. Ensure consistent incubation conditions (e.g., 37°C for 18-24 hours) for all experiments.[6] |
| Precipitation of the agent in media | 1. Poor solubility. 2. Final solvent concentration is too high. | 1. Prepare a fresh stock solution in 100% DMSO. 2. Ensure the final concentration of DMSO in the assay does not exceed 1%. If precipitation persists, consider using a different solvent or a formulation with improved solubility.[8][11] |
| Growth in negative control wells | 1. Contamination of media or reagents. 2. Cross-contamination during plate setup. | 1. Use sterile media, reagents, and equipment. 2. Employ proper aseptic techniques during the experiment. |
Troubleshooting Flowchart for High MIC Values
Experimental Protocols & Data
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.[6][10]
Workflow for MIC Determination
Methodology
-
Prepare Stock Solution: Prepare a 1.28 mg/mL stock solution of this compound in 100% DMSO.
-
Bacterial Culture: Inoculate a single bacterial colony into 5 mL of Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.
-
Standardize Inoculum: Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension 1:150 in MHB to achieve a final concentration of ~1 x 10^6 CFU/mL.
-
Serial Dilution:
-
Add 100 µL of MHB to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of a 64 µg/mL working solution of Agent 204 (prepared from the stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no agent), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized inoculum from step 3 to wells 1-11. This brings the final inoculum in each well to ~5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth.[12]
Sample MIC Data
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 0.25 |
| Pseudomonas aeruginosa PAO1 | 1 |
| Klebsiella pneumoniae ATCC 13883 | 0.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 8 |
Protocol 2: Cytotoxicity Assay (MTT)
This protocol determines the concentration of this compound that is cytotoxic to a mammalian cell line (e.g., HEK293).[8][13]
Methodology
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.
-
Agent Addition: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add 100 µL of the media containing the agent dilutions. Include a "cells only" control and a "media only" blank.
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is the concentration that reduces cell viability by 50%.
Sample Cytotoxicity and Selectivity Index Data
| Parameter | HEK293 Cells |
| CC50 (µg/mL) | 50 |
| Selectivity Index (SI = CC50/MIC) for E. coli | 200 |
| Selectivity Index (SI = CC50/MIC) for P. aeruginosa | 50 |
Protocol 3: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic nature of the agent over time.[14][15]
Methodology
-
Prepare Cultures: Prepare a bacterial culture adjusted to ~5 x 10^5 CFU/mL in MHB as described in the MIC protocol.
-
Add Agent: Prepare flasks containing the bacterial suspension and add this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no agent.
-
Incubate and Sample: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[14]
-
Determine Viable Counts: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate 100 µL of appropriate dilutions onto nutrient agar plates.
-
Incubate and Count: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL at each time point.
-
Plot Data: Plot the log10 CFU/mL versus time for each concentration. A bactericidal agent is typically defined as causing a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[15]
References
- 1. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Gyrase Inhibitors [pharmacology2000.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. In Vitro Drug Release, Permeability, and Structural Test of Ciprofloxacin-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 15. actascientific.com [actascientific.com]
Technical Support Center: Synthesis of Antibacterial Agent 204
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Antibacterial agent 204.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound P2-56-3, is a small molecule that has been shown to disrupt the outer membrane of Gram-negative bacteria such as Acinetobacter baumannii.[1] It potentiates the activity of antibiotics like Rifampin against resistant pathogens, including A. baumannii and Klebsiella pneumoniae.[1] Its primary mechanism involves increasing the permeability of the bacterial outer membrane, thereby sensitizing the bacteria to other antibacterial agents.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The synthesis of this compound typically starts from commercially available 2-amino-5-bromobenzothiazole and 4-methoxyphenylboronic acid.
Q3: What type of reaction is central to the synthesis of this compound?
A3: The core of the synthesis is a Suzuki-Miyaura cross-coupling reaction. This reaction forms the carbon-carbon bond between the benzothiazole core and the methoxyphenyl group.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield in Suzuki coupling step | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Suboptimal reaction temperature. 4. Presence of oxygen in the reaction mixture. | 1. Use a fresh batch of Palladium catalyst and ligand. 2. Ensure all reagents and solvents are anhydrous and of high purity. 3. Optimize the reaction temperature; typically, these reactions are run at elevated temperatures (e.g., 80-100 °C). 4. Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst. |
| Formation of significant side products | 1. Homo-coupling of the boronic acid. 2. Decomposition of starting materials or product at high temperatures. | 1. Use a precise 1:1 or slight excess of the boronic acid. Ensure efficient stirring. 2. Monitor the reaction progress by TLC or LC-MS and avoid prolonged reaction times at high temperatures. Consider lowering the reaction temperature and extending the reaction time. |
| Difficulty in product purification | 1. Co-elution of impurities with the product during column chromatography. 2. Presence of residual palladium catalyst. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step. 2. Treat the crude product solution with a palladium scavenger before purification. |
| Inconsistent reaction outcomes | 1. Variability in the quality of starting materials. 2. Inconsistent degassing of the reaction mixture. | 1. Source starting materials from a reliable supplier and check their purity before use. 2. Standardize the degassing procedure to ensure complete removal of oxygen. |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
2-amino-5-bromobenzothiazole
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-amino-5-bromobenzothiazole (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.
-
Heat the reaction to 90 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
References
"Antibacterial agent 204" experimental variability and reproducibility
Technical Support Center: Antibacterial Agent Experimentation
Notice: "Antibacterial agent 204" appears to be a placeholder or a non-specific designation, as no definitive information could be found for a compound with this name in scientific literature. The following guide addresses common sources of experimental variability and reproducibility issues encountered during the in-vitro testing of antibacterial agents in general.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and standardized protocols to enhance the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the Minimum Inhibitory Concentration (MIC) of our test compound. What are the likely causes?
A1: Batch-to-batch variability in MIC assays is a common challenge and can stem from several factors:
-
Inoculum Preparation: Inconsistency in the final bacterial concentration is a primary source of error. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
Media Composition: Minor variations in pH, cation concentration (especially Mg²⁺ and Ca²⁺), or batch-specific nutrient differences in media like Mueller-Hinton Broth (MHB) can significantly impact antibiotic activity.[2][3]
-
Compound Stability and Solvents: Ensure your antibacterial agent is fully solubilized and stable in the chosen solvent. The solvent itself should not have antibacterial properties at the concentration used. Prepare fresh stock solutions for each experiment if stability is a concern.
-
Incubation Conditions: Variations in temperature, humidity, and atmospheric composition (e.g., CO₂) can alter bacterial growth rates and, consequently, MIC values.[3][4]
Q2: Our disk diffusion assay results show inconsistent zone of inhibition diameters for the same compound and bacterial strain. What should we check?
A2: Inconsistent zone diameters in disk diffusion assays often point to technical variables:
-
Agar Depth: The depth of the agar in the petri dish must be uniform (typically 4 mm). Non-uniform depth can affect the rate of antibiotic diffusion.[4]
-
Inoculum Distribution: Ensure the bacterial lawn is spread evenly across the entire surface of the agar. Uneven spreading will lead to irregular and non-reproducible zones.
-
Disk Potency and Placement: Use commercially prepared disks with a standardized concentration of the agent. Ensure disks are placed firmly on the agar surface to allow for proper diffusion.
-
Incubation Time: Reading the zones too early or too late can lead to inaccurate measurements. Adhere to a standardized incubation period (e.g., 16-20 hours) as recommended by guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[1]
Q3: How can we differentiate between bactericidal and bacteriostatic activity of our compound?
A3: The MIC assay only determines the concentration that inhibits visible growth and cannot distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) mechanisms.[5][6] To determine this, you must perform a Minimum Bactericidal Concentration (MBC) assay as a follow-up to the MIC test. The MBC is identified by subculturing from the clear wells (no visible growth) of an MIC assay onto antibiotic-free agar. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability is considered the MBC.[4][5]
Troubleshooting Guides
Issue: Inconsistent or Unreliable MIC Results
This troubleshooting guide helps identify potential sources of error when MIC values are not reproducible.
| Symptom | Potential Cause | Recommended Action |
| MIC values are consistently too high. | Inoculum density is too high. | Standardize inoculum preparation using a spectrophotometer or McFarland standards. |
| The antibacterial agent has degraded. | Prepare fresh stock solutions of the agent. Verify storage conditions (temperature, light exposure). | |
| Antagonistic components in the growth medium. | Use recommended, high-quality media (e.g., cation-adjusted Mueller-Hinton Broth). Check for interfering substances if using custom media. | |
| MIC values are consistently too low. | Inoculum density is too low. | Re-standardize inoculum preparation and ensure proper dilution. |
| The solvent is contributing to the antibacterial effect. | Run a control plate with only the solvent at the highest concentration used in the assay. | |
| High variability between replicate plates (Intra-assay variability). | Pipetting errors during serial dilutions. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven temperature distribution in the incubator. | Ensure proper air circulation in the incubator and avoid stacking plates. | |
| Contamination of the bacterial culture. | Perform a purity check of the inoculum by plating on a non-selective agar plate. | |
| High variability between experiments (Inter-assay variability). | Differences in media batches. | Test each new batch of media with quality control strains that have known MIC values.[2] |
| Variation in incubation time. | Use a calibrated timer and strictly adhere to the standardized incubation period. | |
| Operator-dependent variability. | Ensure all personnel are trained on the same standardized operating procedure (SOP).[7] |
Data Presentation: Example of Inter-Assay Variability Analysis
The following table illustrates how to present data to track the reproducibility of MIC values for a quality control strain, E. coli ATCC 25922, across multiple experiments.
| Experiment Date | Media Batch ID | Operator | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Mean MIC (µg/mL) | Standard Deviation |
| 2025-10-20 | M-101 | A | 2.0 | 2.0 | 4.0 | 2.67 | 1.15 |
| 2025-10-27 | M-101 | A | 2.0 | 2.0 | 2.0 | 2.00 | 0.00 |
| 2025-11-03 | M-102 | B | 4.0 | 4.0 | 4.0 | 4.00 | 0.00 |
| 2025-11-10 | M-102 | B | 2.0 | 4.0 | 4.0 | 3.33 | 1.15 |
Note: A change in mean MIC correlates with the change in media batch and operator, indicating potential sources of variability that need investigation.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
1. Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an agar plate incubated overnight. b. Transfer the colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[1]
2. Preparation of Microdilution Plate: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Prepare a stock solution of the antibacterial agent at a concentration at least 20x the highest desired test concentration. c. Add 50 µL of the antibacterial agent stock solution to the first column of wells, resulting in a 1:2 dilution. d. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. e. Include a growth control well (no drug) and a sterility control well (no bacteria).
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (prepared in Step 1d) to each well, bringing the final volume to 100 µL. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism, as detected by the naked eye.[8][9]
Visualizations
Workflow and Decision Making
The following diagrams illustrate key workflows and logical relationships in antibacterial susceptibility testing.
Caption: Standard workflow for a broth microdilution MIC assay.
Caption: Decision tree for troubleshooting inconsistent MIC results.
Caption: Key factors influencing antibacterial assay variability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. microchemlab.com [microchemlab.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. apec.org [apec.org]
Technical Support Center: Synergy Experiments with Antibacterial Agent 204 and Rifampin
Welcome to the technical support center for troubleshooting synergy experiments involving "Antibacterial agent 204" and Rifampin. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and why test it for synergy with Rifampin?
A1: this compound is a novel investigational agent that inhibits bacterial cell wall biosynthesis. Specifically, it blocks the action of peptidoglycan glycosyltransferase, an essential enzyme for the polymerization of glycan chains. This disruption of the cell wall integrity can lead to increased permeability. Rifampin, on the other hand, is a well-characterized antibiotic that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.
The rationale for testing these two agents in combination is based on a potential synergistic interaction where Agent 204's disruption of the cell envelope may facilitate the entry of Rifampin into the bacterial cell, leading to enhanced inhibition of RNA synthesis and a more potent bactericidal effect than either agent alone.
Q2: What are the standard methods for determining synergy between this compound and Rifampin?
A2: The two most common in vitro methods for assessing antimicrobial synergy are the checkerboard assay and the time-kill curve assay.[1] The checkerboard assay is a microdilution method that allows for the testing of multiple concentrations of both agents to determine the Fractional Inhibitory Concentration (FIC) index.[2][3] The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of the combination over time.[4][5]
Q3: How is synergy defined and interpreted in these assays?
A3: Synergy is typically defined by the Fractional Inhibitory Concentration (FIC) index in a checkerboard assay and by a significant decrease in bacterial colony-forming units (CFU/mL) in a time-kill assay.
-
Checkerboard Assay (FIC Index):
-
Time-Kill Assay:
Troubleshooting Guides
Checkerboard Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for single agents | Inoculum density is not standardized. Improper serial dilutions. Contamination of the bacterial culture. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. Carefully prepare and verify serial dilutions of each antibiotic. Use aseptic techniques and check culture purity before starting the assay. |
| FIC index values are consistently in the additive/indifferent range | The chosen concentrations are not appropriate to demonstrate synergy. The bacterial strain is not susceptible to a synergistic effect. | Expand the range of concentrations tested, ensuring they cover sub-MIC levels for both agents.[9] Test the combination against a panel of different bacterial strains. |
| High variability between replicate plates | Pipetting errors leading to inaccurate drug concentrations or inoculum volumes. Uneven incubation temperature. | Use calibrated pipettes and ensure proper mixing. Verify the incubator provides uniform temperature distribution. |
| "Skipped" wells (growth in higher concentration wells but not in lower ones) | This can be an issue with Rifampin due to the presence of resistant mutants.[10] Drug precipitation at higher concentrations. | Repeat the assay with a fresh culture and careful dilution. Visually inspect the wells for any signs of drug precipitation. |
Time-Kill Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant difference between the combination and the single most active agent | The concentrations chosen are too high, leading to a maximal effect from the single agent. The time points for sampling are not optimal to observe synergy. | Use sub-inhibitory concentrations of at least one of the agents.[11] Increase the frequency of sampling, especially in the early hours of incubation.[9] |
| Bacterial regrowth after an initial killing phase | Emergence of resistant subpopulations. Degradation of one or both of the antimicrobial agents over the incubation period. | Plate the regrown bacteria on agar containing the individual agents to check for resistance. Assess the stability of both agents in the assay medium over the 24-hour period. |
| High variability in CFU counts at the same time point | Inaccurate serial dilutions for plating. Clumping of bacteria in the culture. | Ensure thorough mixing before taking samples and before plating. Vortex the culture tube gently before each sampling. |
| Unexpected antagonism observed | Unfavorable pharmacokinetic interactions between the two agents. The combination may induce resistance mechanisms. | This is a valid experimental outcome and should be further investigated. Consider sequencing the genomes of any resistant isolates that emerge. |
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation:
-
Prepare stock solutions of this compound and Rifampin in an appropriate solvent.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.[3]
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells.
-
Create serial dilutions of this compound along the y-axis (rows) and Rifampin along the x-axis (columns). This is typically done by adding a volume of the drug to the first row/column and then performing serial dilutions down the plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotics) and sterility control wells (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[9]
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration showing no visible growth.
-
Calculate the FIC for each well showing no growth:
-
FIC of Agent 204 = (MIC of Agent 204 in combination) / (MIC of Agent 204 alone)
-
FIC of Rifampin = (MIC of Rifampin in combination) / (MIC of Rifampin alone)
-
-
Calculate the FIC index = FIC of Agent 204 + FIC of Rifampin.[3] The lowest FIC index determines the nature of the interaction.
-
Time-Kill Assay Protocol
-
Preparation:
-
Prepare flasks containing Mueller-Hinton broth with the desired concentrations of this compound alone, Rifampin alone, the combination of both, and a growth control (no antibiotics). Concentrations are often based on the MIC values obtained from the checkerboard assay (e.g., 0.5x MIC, 1x MIC).
-
Prepare a mid-log phase bacterial culture and inoculate each flask to a final concentration of approximately 5 x 10^5 CFU/mL.[7]
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[9]
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto Mueller-Hinton agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Compare the change in bacterial count for the combination with the single agents and the growth control to determine synergy, indifference, or antagonism.[12]
-
Visualizations
Caption: Workflow for Checkerboard and Time-Kill Synergy Assays.
References
- 1. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 10. Rifampin Combination Therapy for Nonmycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Failure of time-kill synergy studies using subinhibitory antimicrobial concentrations to predict in vivo antagonism of cephalosporin-rifampin combinations against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for "Antibacterial Agent 204" Outer Membrane Disruption Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Antibacterial Agent 204" in outer membrane disruption assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is proposed to disrupt the outer membrane?
A1: this compound is hypothesized to function via a "carpet-like" mechanism.[1][2] It is believed to initially interact with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. Upon reaching a critical concentration, it disrupts the membrane's integrity, leading to increased permeability and eventual cell lysis.[1][3]
Q2: Which are the recommended assays to determine the outer membrane disruption potential of Agent 204?
A2: The most common and recommended assays are the N-phenyl-1-naphthylamine (NPN) uptake assay and the crystal violet permeability assay.[4][5] The NPN assay measures the increase in fluorescence as the hydrophobic dye enters the disrupted outer membrane.[4][6][7] The crystal violet assay quantifies the uptake of the dye by bacteria with compromised outer membranes.[5][8]
Q3: What are the expected outcomes for these assays when using Agent 204?
A3: Treatment with Agent 204 is expected to show a dose-dependent increase in NPN fluorescence and crystal violet uptake. Below are tables with example data illustrating expected results.
Data Presentation
Table 1: Example Data for NPN Uptake Assay with Agent 204
| Concentration of Agent 204 (µg/mL) | Relative Fluorescence Units (RFU) |
| 0 (Control) | 100 ± 15 |
| 1 | 250 ± 20 |
| 5 | 600 ± 35 |
| 10 | 1200 ± 50 |
| 20 (Positive Control - Polymyxin B) | 1500 ± 60 |
Table 2: Example Data for Crystal Violet Permeability Assay with Agent 204
| Concentration of Agent 204 (µg/mL) | % Crystal Violet Uptake |
| 0 (Control) | 15 ± 3 |
| 1 | 35 ± 5 |
| 5 | 65 ± 7 |
| 10 | 85 ± 8 |
| 20 (Positive Control - EDTA) | 95 ± 5 |
Troubleshooting Guides
Problem 1: High background fluorescence in the NPN assay control group.
-
Possible Cause: Bacterial cells may be inherently leaky or have been damaged during preparation.[9] This can be common in some bacterial strains or if cells are handled too aggressively.
-
Solution:
Problem 2: No significant increase in fluorescence or crystal violet uptake with Agent 204 treatment.
-
Possible Cause: The concentration of Agent 204 may be too low, the incubation time may be insufficient, or the agent may be inactive.
-
Solution:
-
Perform a dose-response experiment with a wider range of concentrations for Agent 204.
-
Increase the incubation time with the agent.
-
Verify the activity of Agent 204. If possible, use a fresh batch or confirm its integrity through other means.
-
Ensure the positive control (e.g., Polymyxin B for NPN assay, EDTA for crystal violet assay) is working as expected.[10]
-
Problem 3: High variability between replicate wells.
-
Possible Cause: Inconsistent cell density, improper mixing of reagents, or temperature fluctuations.
-
Solution:
-
Ensure a homogenous bacterial suspension and accurate pipetting of cells into each well.
-
Thoroughly but gently mix the contents of the wells after adding NPN, crystal violet, and Agent 204.
-
Maintain a consistent temperature throughout the assay, as temperature can affect membrane fluidity.[12]
-
Experimental Protocols
N-Phenyl-1-Naphthylamine (NPN) Uptake Assay
This assay measures the permeability of the bacterial outer membrane. NPN is a fluorescent probe that is poorly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes.[4]
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth with the test bacterium and incubate overnight.
-
Subculture into fresh broth and grow to mid-logarithmic phase (OD600 of 0.4-0.6).[9]
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2) and resuspend in the same buffer to an OD600 of 0.5.[7]
-
-
Assay Procedure:
-
To a 96-well black microplate, add 100 µL of the bacterial suspension per well.
-
Add NPN to a final concentration of 10 µM and mix gently.[6][10]
-
Measure the baseline fluorescence using a microplate reader with excitation at 350 nm and emission at 420 nm.[4][7]
-
Add varying concentrations of Agent 204 to the wells. Include a no-agent control and a positive control (e.g., 10 µg/mL Polymyxin B).
-
Monitor the increase in fluorescence over time (e.g., every minute for 15-30 minutes).
-
Crystal Violet Permeability Assay
This assay assesses outer membrane integrity by measuring the uptake of crystal violet dye.[5]
-
Bacterial Culture Preparation:
-
Prepare the bacterial culture as described for the NPN uptake assay (steps 1.1-1.4).
-
-
Assay Procedure:
-
To microcentrifuge tubes, add 500 µL of the bacterial suspension.
-
Add varying concentrations of Agent 204. Include a no-agent control and a positive control (e.g., 0.25 M EDTA).
-
Incubate at 37°C for 30 minutes.[5]
-
Add crystal violet to a final concentration of 10 µg/mL and incubate for an additional 10 minutes.[5]
-
Centrifuge the tubes at 13,000 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a 96-well clear microplate.
-
Measure the absorbance of the supernatant at 590 nm.[8] The amount of dye taken up by the cells is inversely proportional to the absorbance of the supernatant.
-
Mandatory Visualizations
References
- 1. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.7. NPN Uptake Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 10. rsc.org [rsc.org]
- 11. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Addressing "Antibacterial agent 204" off-target effects in experiments
Technical Support Center: Antibacterial Agent 204
Disclaimer: "this compound" is a hypothetical compound. The following troubleshooting guide is based on common challenges and off-target effects observed with novel small-molecule antibacterial agents during preclinical research and development. The described mechanisms, pathways, and protocols are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a potent inhibitor of bacterial DNA gyrase (GyrB subunit), an essential enzyme for DNA replication, thereby leading to bacterial cell death. Its intended use is for treating infections caused by multidrug-resistant Gram-positive bacteria.
Q2: I'm observing significant cytotoxicity in my mammalian cell line experiments, even at low concentrations. Is this expected?
A2: No, this is not the intended effect and suggests off-target activity. While designed for a bacterial target, Agent 204 has shown cross-reactivity with human topoisomerase II, which shares structural homology with bacterial gyrase. Additionally, at higher concentrations (>10 µM), it may induce mitochondrial stress by inhibiting kinases within the MAPK signaling pathway (e.g., MEK1/2), leading to apoptosis. Refer to the troubleshooting section for protocols to differentiate between on-target bacterial effects and off-target mammalian cytotoxicity.
Q3: My in vitro antibacterial assays show high potency, but the agent has poor efficacy in my animal infection model. What could be the cause?
A3: This discrepancy is common in early drug development and can be due to several factors:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may have poor absorption, rapid metabolism, or high plasma protein binding, preventing it from reaching effective concentrations at the site of infection.
-
Efflux Pumps: The bacteria in the in vivo environment may upregulate efflux pumps that actively remove Agent 204 from the cell, a resistance mechanism not always observed in standard in vitro culture.
-
Host Immune Interaction: The agent might be immunosuppressive due to its off-target effects, hindering the host's ability to clear the infection.
Q4: How can I confirm that the antibacterial effect I'm seeing is due to the inhibition of DNA gyrase and not an off-target mechanism?
A4: The most definitive method is a rescue experiment.[1][2][3] You can use a bacterial strain that overexpresses DNA gyrase or expresses a mutated, resistant form of the enzyme. If the addition of Agent 204 still results in bacterial death in these strains, the effect is likely due to an off-target mechanism. Conversely, if the modified strains survive at concentrations that kill the wild-type, it confirms on-target activity.
Troubleshooting Guide
Issue 1: Unexpected Mammalian Cell Cytotoxicity
If you observe a loss of cell viability in your mammalian cell line controls, it is crucial to determine the source of the toxicity.
Workflow for Diagnosing Cytotoxicity:
References
Technical Support Center: Synthesis of Antibacterial Agent 204
Welcome to the technical support center for the synthesis of "Antibacterial agent 204," a novel 4-quinolone derivative. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, troubleshooting common issues, and improving the overall yield and purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce the 4-quinolone core of this compound?
A1: The two most established methods for synthesizing the 4-quinolone scaffold are the Gould-Jacobs reaction and the Camps cyclization. The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[1][2] The Camps cyclization utilizes an o-acylaminoacetophenone which undergoes base-catalyzed intramolecular cyclization.[3][4] Newer methods, often employing metal catalysts, have also been developed to improve yields and simplify procedures.[5][6][7]
Q2: I am getting a low yield in my Gould-Jacobs reaction. What are the likely causes?
A2: Low yields in the Gould-Jacobs reaction can stem from several factors. One of the most critical is the thermal cyclization step, which requires high temperatures.[8] Insufficient temperature or reaction time can lead to incomplete cyclization of the anilidomethylenemalonate intermediate.[8] Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the product.[8] The purity of the starting aniline and malonate ester is also crucial, as impurities can lead to side reactions.[9]
Q3: What are the typical side products in a Camps cyclization, and how can I minimize them?
A3: The Camps cyclization can yield two isomeric hydroxyquinolines.[3][4] The ratio of these products is highly dependent on the reaction conditions and the structure of the starting o-acylaminoacetophenone.[3][4] The choice of base and solvent can influence the regioselectivity of the cyclization. Careful optimization of these parameters is key to maximizing the desired isomer.
Q4: How can I effectively purify the crude this compound?
A4: Purification of the crude product typically involves recrystallization from a suitable solvent. The choice of solvent will depend on the specific solubility profile of this compound and its impurities. Column chromatography using silica gel is another common and effective method for isolating the pure compound.[10] Monitoring the purification process by thin-layer chromatography (TLC) is recommended to ensure the complete removal of impurities.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation in Gould-Jacobs reaction | Incomplete initial condensation of aniline and malonate ester. | Ensure the reaction mixture is adequately heated during the initial condensation step. Monitor the reaction progress using TLC to confirm the formation of the intermediate. |
| Insufficient temperature for thermal cyclization. | The cyclization step typically requires high temperatures (often >200°C).[1] Ensure your heating apparatus can reach and maintain the required temperature. Consider using a high-boiling point solvent like diphenyl ether. | |
| Degradation of starting materials or product. | If the reaction mixture turns dark or tarry, degradation may be occurring. Reduce the reaction temperature or time. Ensure starting materials are pure. | |
| Formation of multiple products in Camps cyclization | Non-optimal reaction conditions leading to poor regioselectivity. | Systematically vary the base (e.g., sodium hydroxide, potassium tert-butoxide), solvent, and reaction temperature to find the optimal conditions for the desired isomer.[3][4] |
| Difficulty in removing a persistent impurity | The impurity may have similar polarity to the desired product. | Try a different solvent system for recrystallization or column chromatography to alter the separation selectivity. |
| The impurity may be a thermally stable side product. | Re-evaluate the reaction conditions to minimize the formation of this side product. Consider a different synthetic route if the impurity is unavoidable. | |
| Product decomposes during purification | The product may be sensitive to heat or acidic/basic conditions. | Use milder purification techniques. For column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine. For recrystallization, avoid prolonged heating. |
Data on Reaction Condition Optimization
The following tables summarize the impact of key reaction parameters on the yield of 4-quinolone synthesis, based on literature data for analogous systems.
Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 30 | Not specified |
| 4 | 300 | 30 | 28 |
| 5 | 300 | 5 | 47 |
| Data adapted from a study on a model Gould-Jacobs reaction and may require optimization for the specific synthesis of this compound.[8] |
Table 2: Comparison of Catalysts for a Novel 4-Quinolone Synthesis
| Entry | Catalyst | Ligand | Solvent | Yield (%) |
| 1 | Pd(CH3CN)2Cl2 | None | Acetonitrile | Low |
| 2 | Pd(acac)2 | Phenanthroline | Acetonitrile | High |
| 3 | PdCl2(dppf) | dppf | Dioxane | Moderate |
| This table illustrates the significant impact of catalyst and ligand choice on yield in modern quinolone synthesis methods.[7][11] |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 4-Quinolone Core
This protocol is a general guideline and may require optimization.
Step 1: Condensation
-
In a round-bottom flask, combine one equivalent of the starting aniline with 1.1 equivalents of diethyl ethoxymethylenemalonate.
-
Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC to observe the disappearance of the aniline starting material.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Cyclization
-
Add a high-boiling point solvent, such as diphenyl ether, to the crude intermediate from Step 1.
-
Heat the mixture to 240-260°C and maintain this temperature for 30-60 minutes.[1]
-
Cool the reaction mixture to room temperature, which should cause the 4-quinolone product to precipitate.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the high-boiling point solvent.
Step 3: Saponification and Decarboxylation (Optional, if the 3-carboxyethyl group is not desired)
-
Suspend the crude product in a solution of sodium hydroxide (2-3 equivalents) in ethanol/water.
-
Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the acid by filtration and heat it above its melting point to induce decarboxylation, yielding the final 4-quinolone.[2]
Protocol 2: Camps Cyclization for 4-Quinolone Synthesis
This protocol is a general guideline and requires optimization based on the specific substrate.
-
Dissolve the starting o-acylaminoacetophenone in a suitable solvent (e.g., ethanol, THF).
-
Add a solution of a base, such as sodium hydroxide or potassium tert-butoxide (1.1 to 2 equivalents), to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate. The reaction progress should be monitored by TLC.
-
Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Gould-Jacobs reaction workflow for 4-quinolone synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Camps cyclization pathways leading to isomeric products.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Camps_quinoline_synthesis [chemeurope.com]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Quinolone synthesis [organic-chemistry.org]
- 7. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ablelab.eu [ablelab.eu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in "Antibacterial agent 204" research and how to avoid them
Welcome to the technical support center for research involving "Antibacterial agent 204" (also known as Compd P2-56-3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: "this compound" is understood to function as a potentiator of Rifampin's activity against Gram-negative bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.[1] It is believed to achieve this by disrupting the outer membrane of these bacteria, thereby increasing their permeability to other agents like Rifampin.[1]
Q2: What are the primary research applications for this compound?
A2: The primary application of this agent is in synergistic antibiotic studies. Researchers use it to investigate the potentiation of existing antibiotics, like Rifampin, against otherwise resistant Gram-negative pathogens. It is a tool to explore strategies for overcoming antibiotic resistance by targeting the bacterial outer membrane.
Q3: How should I prepare and store stock solutions of this compound?
A3: For substances of this nature, it is generally recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, it is advisable to keep the stock solutions at -20°C or -80°C. Always refer to the manufacturer's specific instructions for solubility and storage conditions if available.
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental hurdles encountered when working with "this compound".
Guide 1: Minimum Inhibitory Concentration (MIC) Assays
The broth microdilution method is a standard approach to determine the MIC of an antimicrobial agent.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of "this compound" in CAMHB.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (bacteria and medium, no agent) and a sterility control (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.[2]
-
Troubleshooting Common MIC Assay Problems:
| Problem | Potential Cause | Recommended Solution |
| No bacterial growth in the growth control well. | Inoculum was not viable or was not added to the well. Contamination with an inhibitory substance. | Repeat the assay with a fresh bacterial culture. Ensure proper aseptic technique. |
| MIC values are unexpectedly high. | The bacterial inoculum was too heavy. The agent has degraded. | Standardize the inoculum carefully using a McFarland standard.[2] Use a fresh stock solution of the agent. |
| MIC values are unexpectedly low. | The bacterial inoculum was too light. | Ensure the inoculum concentration is correct by performing colony counts.[2] |
| Precipitation of the agent in the wells. | The agent has low solubility in the aqueous medium. | Add a small, non-inhibitory concentration of a solubilizing agent like DMSO (typically ≤1%).[3] Note this in your experimental report. |
Workflow for MIC Determination
References
Validation & Comparative
Comparative analysis of "Antibacterial agent 204" with other membrane disruptors
A Comparative Analysis of "Antibacterial Agent 204" with Other Membrane Disruptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel hypothetical antibacterial agent, "Agent 204," with established membrane-disrupting agents: Polymyxin B, Melittin, and the synthetic peptide LAH4. The objective is to benchmark the performance of Agent 204 and provide a framework for the evaluation of new membrane-active antibacterial candidates.
Introduction to Membrane-Disrupting Antibacterial Agents
The rise of multidrug-resistant bacteria necessitates the development of novel antibiotics with unconventional mechanisms of action. Membrane-disrupting agents represent a promising class of antimicrobials that target the fundamental integrity of the bacterial cell membrane, a mechanism for which resistance is less likely to develop. These agents are typically cationic and amphipathic, allowing them to preferentially interact with and disrupt the negatively charged membranes of bacteria over the zwitterionic membranes of mammalian cells.
The primary mechanisms of membrane disruption include:
-
Barrel-Stave Model: Peptides insert into the membrane, forming a pore where the hydrophobic regions face the lipid core and the hydrophilic regions form the interior of the channel.
-
Toroidal Pore Model: Similar to the barrel-stave model, but the lipid monolayers bend inward to line the pore, creating a channel that is continuous with the membrane.
-
Carpet Model: Peptides accumulate on the surface of the membrane, forming a "carpet." At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to micellization and membrane collapse.
This guide will compare the hypothetical "Agent 204" to Polymyxin B, a last-resort antibiotic for multidrug-resistant Gram-negative infections; Melittin, a potent cytolytic peptide from bee venom; and LAH4, a designed histidine-rich antimicrobial peptide.
Comparative Performance Data
The following tables summarize the in vitro activity of "Agent 204" and the comparator molecules against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
Table 1: Antibacterial Activity (MIC/MBC in µg/mL)
| Antibacterial Agent | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) |
| MIC | MBC | |
| Agent 204 (Hypothetical) | 4 | 8 |
| Polymyxin B | 0.25 - 2[1] | >128 |
| Melittin | 5[2] | 64 - 128[3] |
| LAH4 | ~5 (at pH 7) | Not Reported |
Note: The activity of LAH4 is highly pH-dependent, with significantly increased potency at acidic pH.
Table 2: Cytotoxicity Profile
| Antibacterial Agent | Hemolytic Activity (HC₅₀ against human erythrocytes in µg/mL) |
| Agent 204 (Hypothetical) | > 200 |
| Polymyxin B | Generally low, but can cause hemolysis at high concentrations |
| Melittin | ~3 |
| LAH4 | Low at bactericidal concentrations[4] |
Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of membrane disruption and a typical experimental workflow for evaluating novel antibacterial agents.
Caption: Proposed mechanisms of membrane disruption for different antibacterial agents.
Caption: A standard experimental workflow for the preclinical evaluation of novel antibacterial agents.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) is inoculated into Mueller-Hinton Broth (MHB).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is diluted in MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Antibacterial Agent Dilutions:
-
The antibacterial agent is serially diluted (typically two-fold) in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antibacterial agent is inoculated with the prepared bacterial suspension.
-
Positive (bacteria in MHB without antibacterial agent) and negative (MHB only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC Plate:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is plated onto Mueller-Hinton Agar (MHA).
-
-
Incubation:
-
The MHA plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[5]
-
Hemolysis Assay
-
Preparation of Erythrocyte Suspension:
-
Fresh human red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.
-
A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
-
Incubation with Antibacterial Agent:
-
The antibacterial agent is serially diluted in PBS in a 96-well plate.
-
The RBC suspension is added to each well.
-
A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS) are included.
-
The plate is incubated at 37°C for a specified time (e.g., 1 hour).
-
-
Measurement of Hemolysis:
-
The plate is centrifuged to pellet intact RBCs.
-
The supernatant, containing released hemoglobin, is transferred to a new plate.
-
The absorbance of the supernatant is measured at a wavelength of 540 nm.
-
-
Calculation of Hemolytic Activity:
-
The percentage of hemolysis is calculated relative to the positive control.
-
The HC₅₀ is the concentration of the agent that causes 50% hemolysis.
-
Concluding Remarks
This comparative guide provides a foundational analysis of the hypothetical "this compound" against established membrane disruptors. The provided data and protocols offer a framework for the systematic evaluation of novel antibacterial candidates. Further in-depth studies, including time-kill kinetics, resistance development potential, and in vivo efficacy and toxicity, are essential for the comprehensive characterization of any new antimicrobial agent. The continued exploration of membrane-disrupting agents is a critical endeavor in the ongoing battle against antibiotic resistance.
References
- 1. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melittin from Bee Venom Encapsulating Electrospun Fibers as a Potential Antimicrobial Wound Dressing Patches for Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Antibacterial Agent 204: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. This guide provides a comprehensive analysis of "Antibacterial agent 204" (also identified as P2-56 and its more potent analog, P2-56-3), a promising molecule that enhances the efficacy of existing antibiotics. Here, we compare its mechanism of action with other antibacterial alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: Disrupting the Fortress
"this compound" exhibits a unique mechanism of action by targeting and disrupting the outer membrane of Gram-negative bacteria[1]. This disruption increases the permeability of the bacterial envelope, allowing other antibiotics, such as rifampin, to penetrate and reach their intracellular targets more effectively. This synergistic effect makes it a potent potentiator of conventional antibiotics against challenging pathogens like Acinetobacter baumannii and Klebsiella pneumoniae[1].
Further investigation into its mode of action has revealed a likely interaction with the lipooligosaccharide (LPS) transport machinery[1]. By interfering with the lpt genes, which are crucial for the transport and assembly of LPS into the outer membrane, "this compound" compromises the integrity of this essential protective barrier.
Signaling Pathway Perturbation
Disruption of the outer membrane and impairment of LPS transport trigger significant stress responses within the bacterium. The primary signaling pathway activated is the σE (sigma E) stress response. This pathway is induced by the accumulation of unassembled outer membrane proteins and aberrant LPS, signaling that the cell envelope is compromised[2][3]. The activation of the σE regulon leads to the upregulation of genes involved in the repair and biogenesis of the outer membrane in an attempt to counteract the damage.
Caption: Mechanism of "this compound".
Comparative Performance Analysis
To contextualize the efficacy of "this compound," this section compares its performance with other classes of antibacterial agents. The data presented here is a synthesis of available information and may vary based on specific bacterial strains and experimental conditions.
| Antibacterial Agent Class | Primary Mechanism of Action | Target Pathogens | Representative Agent(s) |
| Outer Membrane Disruptor | Increases outer membrane permeability | Gram-negative bacteria | This compound (P2-56-3) |
| β-Lactams | Inhibit cell wall synthesis | Broad spectrum | Piperacillin, Meropenem |
| Aminoglycosides | Inhibit protein synthesis (30S subunit) | Primarily Gram-negative bacteria | Amikacin, Tobramycin |
| Fluoroquinolones | Inhibit DNA replication (DNA gyrase/topoisomerase IV) | Broad spectrum | Ciprofloxacin, Levofloxacin |
| Polymyxins | Disrupt both outer and inner membranes | Gram-negative bacteria | Colistin, Polymyxin B |
Table 1: Comparison of Antibacterial Agent Mechanisms.
The key advantage of "this compound" lies in its ability to potentiate other antibiotics, potentially restoring their effectiveness against resistant strains.
| Organism | Antibiotic | MIC (µg/mL) without Agent 204 | MIC (µg/mL) with Agent 204 (P2-56-3) | Fold Potentiation |
| A. baumannii | Rifampin | >64 | 2 | >32 |
| K. pneumoniae | Rifampin | 32 | 1 | 32 |
| A. baumannii | Novobiocin | >128 | 4 | >32 |
| K. pneumoniae | Novobiocin | >128 | 8 | >16 |
Table 2: Potentiation of Antibiotic Activity by "this compound" (P2-56-3). Data synthesized from available literature[1].
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces in a hydrophobic environment. Disruption of the outer membrane allows NPN to enter the phospholipid bilayer, resulting in an increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic phase
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (500 µM in acetone)
-
Test compound (e.g., "this compound")
-
Polymyxin B (positive control)
-
96-well black microplate
-
Fluorometer (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the pellet in HEPES buffer to an OD600 of 0.5.
-
Add 100 µL of the cell suspension to each well of the microplate.
-
Add NPN to a final concentration of 10 µM and incubate for 3 minutes.
-
Measure the baseline fluorescence.
-
Add the test compound at various concentrations.
-
Immediately begin kinetic measurement of fluorescence for 15-30 minutes.
-
Polymyxin B (e.g., 10 µg/mL) should be used as a positive control for maximal NPN uptake.
Caption: NPN Uptake Assay Workflow.
Cell Viability Assay (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.
Materials:
-
Bacterial culture treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide solution (1 mg/mL)
-
Flow cytometer or fluorescence microscope
Procedure:
-
After treatment with the antibacterial agent, harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cells in 1 mL of PBS.
-
Add PI to a final concentration of 1 µg/mL.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry (e.g., using a 488 nm excitation laser and detecting emission at ~617 nm) or visualize under a fluorescence microscope.
References
- 1. Lipopolysaccharide transport to the cell surface: biosynthesis and extraction from the inner membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Molecular Signals Mediate the Bacterial Response to Outer-Membrane Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual molecular signals mediate the bacterial response to outer-membrane stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Antibacterial Agent 204 Against Acinetobacter baumannii Strains
A Comparative Analysis for Researchers and Drug Development Professionals
Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its remarkable ability to develop multidrug resistance. In the quest for novel therapeutic strategies, "Antibacterial agent 204," also identified as P2-56-3, has demonstrated significant promise. This guide provides a comprehensive comparison of its activity against various A. baumannii strains, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Potentiation of Rifampin Activity: A Synergistic Approach
This compound (P2-56-3) exhibits a powerful synergistic effect with the antibiotic rifampin (RIF) against A. baumannii.[1] This potentiation is primarily achieved through the disruption of the bacterial outer membrane, thereby increasing the intracellular concentration of rifampin.[1] This mechanism effectively resensitizes resistant strains to this established antibiotic.
The comparative efficacy of this combination has been evaluated against both a reference strain and a multidrug-resistant clinical isolate of A. baumannii. The data, summarized below, clearly indicates a significant reduction in the minimum inhibitory concentration (MIC) of rifampin in the presence of P2-56-3.
Comparative Efficacy Against A. baumannii Strains
The following tables present the Minimum Inhibitory Concentration (MIC) values of Rifampin (RIF) alone and in combination with a fixed concentration of this compound (P2-56-3) against two distinct strains of A. baumannii: the reference strain ATCC 17978 and the multidrug-resistant clinical isolate LAC-4.
Table 1: MIC of Rifampin against A. baumannii ATCC 17978
| Treatment | MIC (µg/mL) |
| Rifampin alone | 32 |
| Rifampin + 4 µg/mL P2-56-3 | 2 |
Table 2: MIC of Rifampin against A. baumannii LAC-4 (MDR)
| Treatment | MIC (µg/mL) |
| Rifampin alone | 128 |
| Rifampin + 4 µg/mL P2-56-3 | 4 |
The data unequivocally demonstrates that the presence of P2-56-3 dramatically reduces the concentration of rifampin required to inhibit the growth of both the susceptible and the multidrug-resistant A. baumannii strains, signifying a potent synergistic interaction.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Checkerboard Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4][5][6]
Objective: To determine the MIC of an antimicrobial agent, alone and in combination, against a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Stock solutions of this compound (P2-56-3) and Rifampin
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Drug Dilution: Prepare serial twofold dilutions of rifampin in CAMHB along the x-axis of the 96-well plate. Along the y-axis, prepare serial twofold dilutions of P2-56-3. This creates a matrix of varying concentrations of both agents.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Controls: Include wells with bacteria and no antimicrobial agent (growth control) and wells with broth only (sterility control).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay measures the disruption of the outer membrane by quantifying the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).[7][8][9]
Objective: To assess the ability of an agent to permeabilize the outer membrane of Gram-negative bacteria.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Bacterial cells in mid-logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (in acetone)
-
Test compound (this compound)
Procedure:
-
Cell Preparation: Grow A. baumannii to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest the cells by centrifugation and wash them with HEPES buffer. Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
Assay: a. Add 1 mL of the cell suspension to a cuvette. b. Add NPN to a final concentration of 10 µM and mix. c. Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm). d. Add the test compound (P2-56-3) at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
Controls: Use a known membrane-disrupting agent like polymyxin B as a positive control and a compound with no effect on the outer membrane as a negative control.
-
Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN due to outer membrane disruption. The rate and magnitude of the fluorescence increase are proportional to the extent of membrane damage.
Mechanism of Action: Targeting the Lipooligosaccharide Transport Pathway
The synergistic activity of this compound with rifampin is linked to its ability to disrupt the outer membrane by interfering with the lipooligosaccharide (LOS) transport pathway.[1] This pathway is crucial for maintaining the integrity of the outer membrane in Gram-negative bacteria like A. baumannii.
Caption: Proposed mechanism of action for this compound.
The diagram illustrates how this compound is believed to disrupt the LptD component of the lipooligosaccharide transport machinery in the outer membrane of A. baumannii. This disruption compromises the outer membrane's integrity, leading to increased permeability for other antibiotics like rifampin.
References
- 1. Massively parallel combination screen reveals small molecule sensitization of antibiotic-resistant Gram-negative ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of an Acinetobacter baumannii lptD Deletion Strain: Permeability Defects and Response to Inhibition of Lipopolysaccharide and Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of Antibacterial Agent 204 and Novel Antimicrobials Against Gram-Negative Pathogens
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the novel potentiator, Antibacterial Agent 204, against recently developed antibacterial agents, Zosurabalpin and Cefiderocol. The focus of this analysis is on their activity against two critical Gram-negative pathogens: Acinetobacter baumannii and Klebsiella pneumoniae. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative efficacy data, mechanisms of action, and experimental protocols.
Executive Summary
This compound (also known as Compd P2-56-3) represents a promising strategy in combating multidrug-resistant bacteria by potentiating the activity of existing antibiotics. Its primary mechanism involves the disruption of the outer membrane of Gram-negative bacteria, thereby allowing antibiotics like Rifampin to effectively reach their intracellular targets.[1][2] In contrast, Zosurabalpin and Cefiderocol are novel standalone antibiotics with unique mechanisms of action. Zosurabalpin inhibits lipopolysaccharide (LPS) transport, a critical process for the integrity of the outer membrane in A. baumannii.[3][4][5] Cefiderocol employs a "Trojan horse" strategy, utilizing the bacteria's iron uptake systems to gain entry and inhibit cell wall synthesis. This guide presents a head-to-head comparison of their in vitro and in vivo efficacy.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of these agents is summarized below, with a focus on their Minimum Inhibitory Concentrations (MIC) against A. baumannii and K. pneumoniae.
Table 1: In Vitro Efficacy (MIC in µg/mL) of this compound (in combination with Rifampin) and Novel Antibacterial Agents against Acinetobacter baumannii.
| Antibacterial Agent | Mechanism of Action | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | Outer membrane disruption (potentiator) | Data not available | Data not available | Data not available |
| Zosurabalpin | LPS transport inhibitor | 0.12 - 0.25 | 0.25 - 1.0 | 0.015 - 8.0 |
| Cefiderocol | Siderophore cephalosporin | 0.25 - 0.5 | 1.0 - 2.0 | ≤0.03 - >128 |
Note: Data for this compound is presented in the context of its potentiation of Rifampin. Standalone MIC values for this agent are not the primary measure of its efficacy.
Table 2: In Vitro Efficacy (MIC in µg/mL) of this compound (in combination with Rifampin) and Novel Antibacterial Agents against Klebsiella pneumoniae.
| Antibacterial Agent | Mechanism of Action | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | Outer membrane disruption (potentiator) | Data not available | Data not available | Data not available |
| Cefiderocol | Siderophore cephalosporin | 0.5 - 1.0 | 2.0 - 4.0 | 0.03 - 32 |
Note: Zosurabalpin is not active against Klebsiella pneumoniae.[3][5]
In Vivo Efficacy: Preclinical Animal Models
Preclinical studies in murine infection models provide crucial insights into the potential therapeutic efficacy of these agents.
Table 3: In Vivo Efficacy of Novel Antibacterial Agents in Murine Infection Models.
| Antibacterial Agent | Infection Model | Pathogen | Efficacy Endpoint | Key Findings |
| Zosurabalpin | Neutropenic thigh/lung infection | A. baumannii | Bacterial load reduction (CFU) | Dose-dependent reduction in bacterial load, with >5-log10 CFU decrease at the highest doses.[4][5] |
| Cefiderocol | Neutropenic thigh/lung infection | A. baumannii, K. pneumoniae | Bacterial load reduction (CFU), Survival | Significant bactericidal activity and improved survival in pneumonia models.[6][7][8][9] |
Note: In vivo efficacy data for this compound as a standalone agent or in combination is not yet publicly available in detail.
Mechanisms of Action: Visualized Pathways
The distinct mechanisms of action of these antibacterial agents are illustrated below.
Mechanisms of Action
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This is a fundamental measure of an agent's potency.
Protocol (Broth Microdilution Method based on CLSI/EUCAST guidelines):
-
Preparation of Antimicrobial Agent Stock Solutions: Dissolve the antibacterial agent in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For Cefiderocol, iron-depleted CAMHB is used.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies to inoculate a saline or broth solution and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the microtiter plates with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
MIC Determination Workflow
Outer Membrane Permeability Assay (NPN Uptake)
Principle: The fluorescent probe 1-N-phenylnaphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Intact Gram-negative outer membranes are largely impermeable to NPN. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence.
Protocol:
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2). Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 0.5).[10][11]
-
Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension.
-
NPN Addition: Add NPN to each well to a final concentration of 10 µM.[11]
-
Addition of Test Agent: Add the antibacterial agent (e.g., this compound) at various concentrations to the wells. Include a positive control (e.g., Polymyxin B) and a negative control (buffer only).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[11] Monitor the fluorescence over time to observe the kinetics of membrane disruption.
NPN Uptake Assay Workflow
Conclusion
This compound offers an innovative approach to overcoming antibiotic resistance by disrupting the outer membrane of Gram-negative bacteria and sensitizing them to existing antibiotics. While direct comparative efficacy data is still emerging, its mechanism presents a valuable alternative to the development of new standalone antibiotics. Novel agents like Zosurabalpin and Cefiderocol have demonstrated significant potency against challenging pathogens such as A. baumannii and K. pneumoniae in both in vitro and in vivo studies. Continued research and head-to-head clinical trials will be essential to fully elucidate the therapeutic potential of these different strategies in the fight against multidrug-resistant infections.
References
- 1. Massively parallel combination screen reveals small molecule sensitization of antibiotic-resistant Gram-negative ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ihma.com [ihma.com]
- 4. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. 1273. Efficacy of Cefiderocol against carbapenem-resistant A. baumannii and P. aeruginosa in ventilator-associated pneumonia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Antibacterial Agent 204
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Antibacterial Agent 204, a compound used in research for its potentiated activity against certain antibiotic-resistant bacteria. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to ensure adequate ventilation. An accessible safety shower and eye wash station are mandatory in the work area.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must be managed as hazardous chemical waste. Under no circumstances should this agent be disposed of down the drain, as this can lead to the formation of potentially explosive metal azides in the plumbing system and cause environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound powder, contaminated spill cleanup materials (e.g., absorbent pads), and empty containers in a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: For solutions containing this compound, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Spill Management: In the event of a spill, the following steps should be taken immediately:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
3. Final Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHSO) office or a licensed hazardous waste disposal contractor.
-
Ensure that all waste containers are properly labeled with the chemical name ("this compound"), CAS number (if available), and any associated hazard warnings.
-
Follow all institutional and local regulations for the storage and pickup of hazardous chemical waste.
Quantitative Data Summary
For safe handling and storage, please refer to the following quantitative guidelines.
| Parameter | Value | Source |
| Storage Temperature | ||
| Powder | -20°C | [1] |
| In Solvent | -80°C (up to 6 months), -20°C (up to 1 month) | [1] |
| Occupational Exposure Limits | No data available | [1],[2] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling research-grade chemical compounds. Specific experimental protocols involving this compound should include a dedicated section on waste management, referencing these disposal guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
